EphA2 antagonist 1
Description
Properties
Molecular Formula |
C27H45NO4 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2S)-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H45NO4/c1-16(5-10-24(30)28-17(2)25(31)32)21-8-9-22-20-7-6-18-15-19(29)11-13-26(18,3)23(20)12-14-27(21,22)4/h16-23,29H,5-15H2,1-4H3,(H,28,30)(H,31,32)/t16-,17+,18-,19-,20+,21-,22+,23+,26+,27-/m1/s1 |
InChI Key |
QHTTURBEVRCUOI-JFCMIJDJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
EphA2 antagonist 1's role in blocking EphA2-ephrin-A1 interaction
An In-Depth Technical Guide to the Role of EphA2 Antagonist 1 in Blocking EphA2-ephrin-A1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is a critical regulator of cell-cell communication and is frequently dysregulated in various cancers, where its overexpression often correlates with poor prognosis and metastasis.[1] The interaction between EphA2 and its primary ligand, ephrin-A1, triggers complex signaling cascades that can paradoxically lead to either tumor suppression or progression, depending on the cellular context. This guide provides a detailed examination of "this compound," a small molecule inhibitor, and its role in blocking the pro-tumorigenic signaling mediated by the EphA2-ephrin-A1 axis. We will explore its mechanism of action, present comparative quantitative data, detail key experimental protocols for its characterization, and visualize the underlying molecular and cellular processes.
Introduction: The Duality of EphA2 Signaling
EphA2 signaling is broadly categorized into two distinct pathways:
-
Ligand-Dependent (Canonical) Signaling : Upon binding to its membrane-anchored ligand, ephrin-A1, EphA2 undergoes dimerization and clustering, leading to autophosphorylation of tyrosine residues within its intracellular domain.[2] This canonical pathway typically activates tumor-suppressive responses, including the inhibition of cell migration and proliferation, by downregulating key oncogenic pathways like RAS-ERK and PI3K-Akt.[3][4]
-
Ligand-Independent (Non-Canonical) Signaling : In many cancer cells where EphA2 is overexpressed but ligand availability is low, the receptor is unligated and signals through a non-canonical pathway.[2] This involves the phosphorylation of EphA2 at serine 897 (S897) by kinases such as Akt and p90RSK, which promotes cell motility, invasion, and metastatic progression.[3][5]
Given that the ligand-independent state is often pro-oncogenic, blocking the receptor's activity has become a major therapeutic strategy. Small molecule antagonists that prevent the EphA2-ephrin-A1 interaction are invaluable tools for dissecting these pathways and represent promising therapeutic leads.[1]
This compound: A Bile Acid-Based Competitive Inhibitor
"this compound" is identified as a bile acid conjugate, part of a class of compounds derived from lithocholic acid (LCA).[6][7] These molecules were discovered to act as competitive antagonists of the EphA2 receptor.
Mechanism of Action: The interaction between EphA2 and ephrin-A1 is primarily mediated by a large hydrophobic cavity in the ligand-binding domain (LBD) of EphA2, which accommodates a protruding loop (the G-H loop) from ephrin-A1.[7][8] this compound and its analogues function by occupying this same hydrophobic channel. By doing so, they physically prevent the G-H loop of ephrin-A1 from binding, thereby competitively inhibiting the formation of the EphA2-ephrin-A1 signaling complex and blocking the initiation of the canonical, ligand-dependent signaling cascade.[7][8]
Quantitative Data: A Comparative Analysis of EphA2 Antagonists
The efficacy of various small molecule antagonists targeting the EphA2-ephrin-A1 interaction has been quantified using several metrics. The table below summarizes key binding affinity and inhibitory concentration data from published studies, providing a comparative landscape for this compound and other notable compounds.
| Compound Name/Class | Assay Type | Parameter | Value | Reference |
| Bile Acid Derivatives | ||||
| Lithocholic Acid (LCA) | ELISA | Kᵢ | 49 ± 3 µM | [7] |
| Western Blot | IC₅₀ (pEphA2) | 46 µM | [7] | |
| Cholanic Acid | ELISA | IC₅₀ | 9.6 µM | [7] |
| SPR | Kᴅ | Low µM range | [7] | |
| Western Blot | IC₅₀ (pEphA2) | 12 µM | [7] | |
| Isolithocholic Acid | ELISA | IC₅₀ | 67 µM | [7] |
| Other Small Molecules | ||||
| UniPR126 | ELISA | IC₅₀ | 2.0 µM | [8] |
| UniPR129 | ELISA | IC₅₀ | 945 nM | [9] |
| ELISA | Kᵢ | 370 nM | [9][10] | |
| UniPR1331 | ELISA | IC₅₀ | 3.3 µM | [8] |
| UniPR1447 | ELISA | IC₅₀ | 6.6 µM | [11] |
| Urolithin D | ELISA | IC₅₀ | 0.9 µM | [9] |
| Peptide-Based Agents | ||||
| Targefrin | Biochemical Assay | IC₅₀ | 10.8 nM | [12][13] |
| ITC | Kᴅ | 21.7 ± 1.2 nM | [12][13] | |
| AJ201 | SPR | Kᴅ (human EphA2) | 0.2 nM | [14] |
| SPR | Kᴅ (mouse EphA2) | 0.6 nM | [14] |
Key Experimental Protocols
Characterizing the activity of EphA2 antagonists involves a combination of biochemical and cell-based assays.
Biochemical Assay: ELISA-Based Competitive Binding
This assay quantifies the ability of an antagonist to disrupt the EphA2-ephrin-A1 interaction in a cell-free system.
Methodology:
-
Plate Coating : A 96-well microplate is coated with recombinant EphA2-Fc fusion protein (the extracellular domain of EphA2 fused to the Fc region of IgG) and incubated overnight at 4°C.
-
Blocking : The plate is washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Competitive Binding : The antagonist is added to the wells in a series of dilutions. Immediately after, a constant concentration of biotinylated ephrin-A1-Fc is added. The plate is incubated to allow for competitive binding to the immobilized EphA2.
-
Detection : The plate is washed to remove unbound reagents. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated ephrin-A1-Fc captured by EphA2.
-
Signal Generation : After another wash, an HRP substrate (e.g., TMB) is added, and the colorimetric reaction is stopped with acid. The absorbance is read using a plate reader.
-
Analysis : A dose-response curve is generated by plotting the signal against the antagonist concentration, from which the IC₅₀ value (the concentration of antagonist required to inhibit 50% of ephrin-A1 binding) is calculated.[11][15]
Cell-Based Assay: Inhibition of EphA2 Phosphorylation
This assay determines if the antagonist can block ligand-induced receptor activation in a cellular context.
Methodology:
-
Cell Culture : Prostate cancer cells (e.g., PC3), which endogenously express EphA2, are cultured to near confluence and then serum-starved to reduce basal kinase activity.
-
Antagonist Pre-treatment : Cells are pre-treated for 20-30 minutes with varying concentrations of the antagonist or a vehicle control (e.g., DMSO).
-
Ligand Stimulation : Cells are then stimulated with ephrin-A1-Fc (typically 0.25-1.0 µg/mL) for 15-20 minutes to induce EphA2 phosphorylation.[4][7]
-
Cell Lysis : The cells are washed with cold PBS and lysed in a buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation (IP) : The cell lysates are clarified by centrifugation, and EphA2 is immunoprecipitated using an anti-EphA2 antibody.
-
Western Blotting : The immunoprecipitated samples are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an anti-phosphotyrosine antibody to detect activated EphA2. The membrane is then stripped and re-probed with an anti-EphA2 antibody to confirm equal loading.
-
Analysis : The band intensities are quantified, and the level of phosphorylated EphA2 is normalized to the total EphA2 level. This allows for the determination of the antagonist's dose-dependent inhibitory effect.[7]
Cell-Based Assay: Scratch Wound (Migration) Assay
This functional assay assesses the antagonist's impact on cell migration, a key process in cancer metastasis.
Methodology:
-
Monolayer Culture : Cells (e.g., hTCEpi or PC3) are grown to a confluent monolayer in a multi-well plate.[3][4]
-
Wound Creation : A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment : The cells are washed to remove debris and then incubated in media containing the antagonist, a positive control (e.g., ephrin-A1-Fc, which inhibits migration via canonical signaling), or a vehicle control.
-
Imaging : The plate is placed in a live-cell imaging system (e.g., IncuCyte) or imaged at regular intervals (e.g., 0, 6, 12, 24 hours) using a microscope.
-
Analysis : The area of the cell-free gap is measured over time. The rate of "wound closure" is calculated and compared between the different treatment conditions to determine the effect of the antagonist on cell migration.[4][16]
Visualizing the Molecular Landscape
Signaling Pathways```dot
Caption: Workflow for an ELISA-based competitive binding assay.
Conclusion
This compound and related small molecules are powerful tools for modulating the EphA2 signaling axis. By competitively inhibiting the EphA2-ephrin-A1 interaction, these compounds effectively block the canonical signaling pathway. This action is crucial for both studying the distinct roles of ligand-dependent versus ligand-independent EphA2 signaling and for developing novel therapeutic strategies. The detailed protocols and comparative data provided in this guide offer a robust framework for researchers and drug developers to effectively characterize and advance EphA2-targeting agents in the ongoing effort to combat cancer progression and metastasis.
References
- 1. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 2. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Time-resolved live-cell spectroscopy reveals EphA2 multimeric assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-activity relationships and mechanism of action of Eph-ephrin antagonists: interaction of cholanic acid with the EphA2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. EphA2-targeted alpha-particle theranostics for enhancing PDAC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of EphA2 Antagonists in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The EphA2 receptor, a member of the largest receptor tyrosine kinase family, has emerged as a critical and promising target in oncology. Its overexpression in a wide array of solid tumors, including breast, lung, prostate, and pancreatic cancers, is frequently correlated with poor prognosis, increased metastatic potential, and resistance to conventional therapies. This has spurred the development of various therapeutic strategies aimed at antagonizing EphA2's pro-tumorigenic functions. This technical guide provides an in-depth exploration of the therapeutic potential of EphA2 antagonists, focusing on representative molecules from different classes: the small molecule inhibitor ALW-II-41-27, the antibody-drug conjugate (ADC) MEDI-547, and the bicycle toxin conjugate (BTC) BT5528.
Quantitative Data on the Efficacy of EphA2 Antagonists
The following tables summarize the quantitative data for the preclinical and clinical efficacy of selected EphA2 antagonists.
Table 1: Preclinical Efficacy of ALW-II-41-27
| Cancer Type | Cell Line | Assay | IC50 / Effect | Reference |
| EphA2 Kinase | - | Enzymatic Assay | 11 nM | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | H358 | Cell Viability (MTT) | ~1 µM (significant reduction) | [2] |
| NSCLC | H2009 | Cell Viability (MTT) | ~1 µM (significant reduction) | [2] |
| Basal-Like Breast Cancer | MDA-MB-231, MDA-MB-468 | Cell Viability (with Paclitaxel/Cisplatin) | >40% decrease in IC50 | [3] |
| Medullary Thyroid Carcinoma | TT | Proliferation | 1.0-5.7 nM | [4] |
| Papillary Thyroid Carcinoma | TPC1 | Proliferation | 9.8-37.1 nM | [4] |
| NSCLC | H358 Xenograft | In Vivo Tumor Growth | Significant inhibition at 15 mg/kg, twice daily | [5][6] |
| NSCLC | H358 Xenograft | In Vivo Tumor Growth | Tumor regression at 30 mg/kg, twice daily | [2][6] |
Table 2: Preclinical Efficacy of MEDI-547
| Cancer Type | Cell Line | Assay | IC50 / Effect | Reference |
| EphA2-expressing cells | - | Cell Death | As low as 3 ng/mL | [7] |
| Endometrial Cancer | Hec-1A, Ishikawa | In Vivo Tumor Growth | 86-88% inhibition (3 mg/kg, once a week) | [8] |
| Endometrial Cancer | Hec-1A, Ishikawa | Cell Viability | Dose-dependent decrease | [9] |
| Endometrial Cancer | Hec-1A, Ishikawa | Apoptosis | Significant increase | [9] |
Table 3: Clinical Efficacy of BT5528 (Phase I/II Study NCT04180371)
| Parameter | Value | Population | Reference |
| Recommended Phase II Dose (RP2D) | 6.5 mg/m² every 2 weeks | Patients with advanced solid tumors | [10][11] |
| Overall Response Rate (ORR) at RP2D | 6.7% | Dose-escalation cohort | [10][11] |
| Disease Control Rate (DCR) at RP2D | 20.0% | Dose-escalation cohort | [10][11] |
| Overall Response Rate (ORR) - Overall | 8.9% | Overall dose-escalation population | [10][11] |
| Disease Control Rate (DCR) - Overall | 44.4% | Overall dose-escalation population | [10][11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of EphA2 antagonists are mediated through the modulation of distinct signaling pathways.
EphA2 Signaling in Cancer
EphA2 signaling is complex, with dual roles in cancer. The canonical, ligand-dependent pathway is generally considered tumor-suppressive, leading to receptor internalization and degradation. In contrast, the non-canonical, ligand-independent signaling, prevalent in many cancers due to low ligand expression in the tumor microenvironment, promotes oncogenesis. This non-canonical pathway often involves phosphorylation of EphA2 at Serine 897 by kinases such as AKT and RSK, leading to the activation of pro-survival and pro-metastatic signaling cascades.
Mechanism of Action of ALW-II-41-27
ALW-II-41-27 is a small molecule inhibitor that targets the ATP-binding pocket of the EphA2 kinase domain. By inhibiting the kinase activity of EphA2, ALW-II-41-27 blocks downstream signaling pathways, including the RhoA/ROCK pathway, which is crucial for cell migration and invasion.[12] This leads to a reduction in cancer cell proliferation, migration, and invasion.
Mechanism of Action of MEDI-547 and BT5528
MEDI-547 and BT5528 are drug conjugates that utilize EphA2 as a target for the delivery of a cytotoxic payload. MEDI-547 is an antibody-drug conjugate, while BT5528 is a bicycle toxin conjugate, which is a smaller delivery vehicle. Both bind to EphA2 on the surface of cancer cells, leading to internalization. Once inside the cell, the cytotoxic payload (MMAF for MEDI-547 and MMAE for BT5528) is released, leading to the inhibition of tubulin polymerization, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate the efficacy of EphA2 antagonists.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of an EphA2 antagonist on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., H358, H2009) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the EphA2 antagonist (e.g., ALW-II-41-27) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Wound Healing (Scratch) Assay
This assay measures the effect of an EphA2 antagonist on the collective migration of a sheet of cancer cells.
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[13]
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the EphA2 antagonist or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Migration Assay
This assay evaluates the effect of an EphA2 antagonist on the chemotactic migration of individual cancer cells.
-
Chamber Preparation: Place Transwell inserts (with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing the EphA2 antagonist or vehicle control and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Cell Counting: Count the number of migrated cells in several microscopic fields.
In Vivo Xenograft Tumor Growth Study
This protocol assesses the in vivo efficacy of an EphA2 antagonist in a mouse model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 Hec-1A cells) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EphA2 antagonist (e.g., MEDI-547 at 3 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., once a week).
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
The targeting of EphA2 presents a compelling strategy in the fight against cancer. The diverse range of antagonists, from small molecules to sophisticated drug conjugates, demonstrates the multifaceted approaches being employed to exploit this therapeutic target. The quantitative data and mechanistic insights provided in this guide underscore the significant preclinical and emerging clinical potential of EphA2 antagonists. Continued research and development in this area hold the promise of delivering novel and effective treatments for a variety of malignancies characterized by EphA2 overexpression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Targeting the KLF5-EphA2 axis can restrain cancer stemness and overcome chemoresistance in basal-like breast cancer [ijbs.com]
- 4. Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase | PLOS One [journals.plos.org]
- 5. apexbt.com [apexbt.com]
- 6. JCI - Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC [jci.org]
- 7. EphA2 (8B6) Mouse Monoclonal Antibody (#12927) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. EphA2 targeted chemotherapy using an antibody drug conjugate in endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EphA2 Targeted Chemotherapy Using an Antibody Drug Conjugate in Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wound healing assay - Wikipedia [en.wikipedia.org]
Foundational Research on the Pharmacokinetics of EphA2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, has emerged as a critical target in oncology.[1][2] Its overexpression in a wide array of solid tumors, including breast, lung, prostate, and pancreatic cancers, is often correlated with poor prognosis, increased metastatic potential, and therapeutic resistance.[2] Consequently, the development of EphA2 antagonists has become a promising avenue for novel cancer therapies.[2] These antagonists, which include small molecules, monoclonal antibodies, and peptide-based agents, aim to modulate the oncogenic signaling driven by EphA2.[3] Understanding the pharmacokinetic (PK) properties of these antagonists is paramount for their successful translation from preclinical models to clinical applications. This technical guide provides an in-depth overview of the foundational research on the pharmacokinetics of EphA2 antagonists, summarizing key data and experimental methodologies.
EphA2 Signaling Pathways
EphA2 signaling is complex, with dual roles in both promoting and suppressing tumor growth depending on the cellular context and ligand availability.
-
Canonical (Ligand-Dependent) Signaling: Upon binding to its cognate ephrin-A1 ligand, EphA2 undergoes dimerization and autophosphorylation of tyrosine residues. This canonical pathway typically leads to the activation of downstream signaling that suppresses cell proliferation and motility, thus acting as a tumor suppressor.
-
Non-Canonical (Ligand-Independent) Signaling: In many cancer cells where ephrin-A1 ligand expression is low, EphA2 is overexpressed and signals in a ligand-independent manner. This non-canonical pathway, often initiated by phosphorylation at Serine 897, promotes tumor cell survival, migration, and invasion.
EphA2 antagonists are designed to either block the pro-oncogenic non-canonical signaling or to act as agonists that mimic ephrin-A1, thereby promoting the tumor-suppressive canonical pathway.
Caption: Dual signaling pathways of the EphA2 receptor.
Pharmacokinetic Properties of Representative EphA2 Antagonists
The pharmacokinetic profiles of EphA2 antagonists are diverse, reflecting their different molecular modalities. Below is a summary of available quantitative data for representative compounds from preclinical studies.
| Compound Class | Specific Agent | Molecular Type | Key Pharmacokinetic Parameters | Species | Reference |
| Small Molecule | UniPR1447 | l-tryptophane conjugate | IC50: 6.6 µM (EphA2-ephrin-A1 binding) KD: 3.4 ± 1.7 µM (SPR) Metabolic Stability: 40.3% recovery at 60 min (rat liver microsomes) | Rat | |
| Peptide-Based | Targefrin-dimer | Dimeric peptide | Estimated t1/2: ~15 hours (IV administration) Cmax: >100-200 nM (at 50 mg/kg) | Mouse | |
| Antibody | IgG28 | Monoclonal Antibody | Not explicitly quantified, but demonstrated in vivo efficacy through reduced tumor vascularization. | Mouse | |
| Antibody | IgG25 | Monoclonal Antibody | Not explicitly quantified, but shown to induce EphA2 degradation in vivo. | Mouse |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of EphA2 antagonists.
In Vitro EphA2 Binding and Antagonism Assays
Objective: To determine the binding affinity and functional antagonism of a compound against the EphA2 receptor.
Methodology: ELISA-based Displacement Assay
-
Plate Coating: Coat 96-well plates with recombinant EphA2-Fc protein and incubate overnight.
-
Blocking: Wash the plates and block with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Compound Incubation: Add increasing concentrations of the test antagonist to the wells.
-
Ligand Addition: Add a constant concentration of biotinylated ephrin-A1-Fc (at its KD value) to all wells.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Detection: Wash the plates and add Streptavidin-HRP conjugate. After another wash, add a substrate solution (e.g., TMB) and measure the absorbance to determine the extent of ephrin-A1-Fc displacement.
-
Data Analysis: Calculate the IC50 value from the resulting dose-response curve.
Caption: Workflow for an ELISA-based EphA2 competitive binding assay.
In Vivo Pharmacokinetic Study
Objective: To determine the in vivo pharmacokinetic profile of an EphA2 antagonist after intravenous administration.
Methodology: Mouse IV Bolus Study
-
Dose Preparation: Prepare a sterile solution of the EphA2 antagonist in a vehicle suitable for intravenous injection (e.g., saline with 5% DMSO).
-
Animal Dosing: Administer a single bolus dose of the compound via the tail vein to a cohort of mice (e.g., 8-10 week old C57BL/6).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples from a small group of mice (n=3 per time point) into EDTA-coated capillaries.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the EphA2 antagonist in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Caption: Workflow for an in vivo pharmacokinetic study in mice.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of an EphA2 antagonist to metabolic degradation by liver enzymes.
Methodology: Rat Liver Microsome Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing rat liver microsomes, NADPH (as a cofactor), and the EphA2 antagonist in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Bioanalysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time and calculate the in vitro half-life.
Conclusion
The development of effective EphA2 antagonists requires a thorough understanding of their pharmacokinetic and pharmacodynamic properties. This guide has provided a foundational overview of the key considerations in the preclinical evaluation of these promising therapeutic agents. The presented data and experimental protocols, derived from published research, offer a framework for the systematic investigation of novel EphA2-targeting compounds. As research in this field continues to advance, the integration of robust pharmacokinetic and pharmacodynamic assessments will be crucial for the successful clinical translation of EphA2 antagonists for the treatment of cancer.
References
Initial Specificity Assessment of EphA2 Antagonist 1 for the EphA2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the initial specificity studies concerning EphA2 antagonist 1, a bile acid conjugate identified as an inhibitor of the ephrin type-A receptor 2 (EphA2). Given the critical role of kinase selectivity in drug development, this document outlines the known interactions of this compound, details the experimental methodologies for a thorough specificity assessment, and visualizes the relevant biological and experimental pathways. While comprehensive kinase panel screening data for this compound is not publicly available, this guide serves as a framework for the requisite studies to fully characterize its selectivity profile.
Quantitative Data Summary
Initial studies on this compound and its close analogs have primarily focused on their interaction with EphA receptors, with some data available for other Eph family members. The available quantitative data for these bile acid-derived antagonists are summarized below. It is important to note that "this compound" is also referred to as compound 4b in some literature.
| Compound Name | Target | Assay Type | Affinity (Ki) | Inhibition (IC50) | Reference |
| This compound (4b) | EphA2 | Not Specified | Not Reported | Not Reported | [1] |
| UniPR1447 | EphA2 | ELISA Binding Assay | 1.4 µM | 6.6 µM | [2] |
| EphB2 | Not Specified | 2.6 µM | Not Reported | [2] | |
| Cholanic Acid Derivative | EphA2 | Displacement Binding | Not Reported | 9.6 µM | [3] |
| EphB4 | Phosphorylation Assay | Not Reported | 38 µM | [3] | |
| Lithocholic Acid Derivative | EphA2 | Phosphorylation Assay | Not Reported | 46 µM | |
| EphB4 | Phosphorylation Assay | Not Reported | 74 µM |
This table summarizes the publicly available data for this compound and related compounds. A comprehensive kinase selectivity profile across a broad panel is not yet available.
EphA2 Signaling Pathways
The EphA2 receptor is a receptor tyrosine kinase (RTK) that plays a complex role in various cellular processes, including cell proliferation, migration, and angiogenesis. Its signaling can be broadly divided into canonical (ligand-dependent) and non-canonical (ligand-independent) pathways, which can have opposing effects on cancer progression.
Caption: EphA2 signaling pathways, illustrating both tumor-suppressive canonical and pro-oncogenic non-canonical branches.
Experimental Protocols for Specificity Assessment
To thoroughly characterize the specificity of this compound, a multi-faceted approach combining in vitro biochemical assays with cell-based target engagement is essential.
In Vitro Kinase Profiling
A broad in vitro kinase assay panel is the initial and most critical step to determine the selectivity of a kinase inhibitor across the human kinome. A radiometric assay is a common and sensitive method for this purpose.
Protocol: In Vitro Radiometric Kinase Assay Panel
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a 10-point concentration curve (e.g., starting from 100 µM with 3-fold dilutions).
-
Assay Plate Preparation: In a 96- or 384-well plate, add the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Kinase and Inhibitor Addition: Add the specific purified recombinant kinase for each well of the panel. Add the serially diluted this compound or DMSO as a vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide or protein substrate and [γ-³³P]ATP. The concentration of ATP should ideally be at the Km for each respective kinase to ensure an accurate IC₅₀ determination.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-120 minutes) at 30°C to allow for substrate phosphorylation.
-
Reaction Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve. A highly selective inhibitor will demonstrate a significantly lower IC₅₀ for EphA2 compared to other kinases.
Cellular Target Engagement
Confirming that the inhibitor engages with EphA2 within a cellular context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a human cancer cell line with high EphA2 expression (e.g., PC-3 prostate cancer cells). Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Cell Lysis and Heating: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Centrifugation: Cool the tubes to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration of each sample. Prepare the samples for SDS-PAGE by adding Laemmli buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then probe with a primary antibody specific for EphA2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensity for each temperature point. A selective inhibitor will stabilize EphA2, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This is observed as a "thermal shift" in the melting curve.
Experimental Workflow for Specificity Characterization
The systematic evaluation of a kinase inhibitor's specificity follows a logical progression from broad screening to in-depth cellular validation.
Caption: A generalized workflow for determining the specificity of a kinase inhibitor, from initial broad screening to cellular validation.
Conclusion
The initial characterization of this compound and its analogs indicates activity against the EphA2 receptor. However, a comprehensive understanding of its specificity, a critical parameter for its utility as a research tool and its potential for therapeutic development, is currently lacking. The experimental protocols and workflow detailed in this guide provide a robust framework for the necessary studies to thoroughly elucidate the selectivity profile of this compound. Such data are indispensable for the confident interpretation of its biological effects and for guiding future drug discovery efforts targeting the EphA2 receptor.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with EphA2 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a critical regulator of various physiological processes.[1] Its dysregulation, particularly overexpression, is frequently associated with the progression, metastasis, and poor prognosis of numerous cancers, including breast, lung, prostate, and pancreatic cancer.[1][2] This makes EphA2 an attractive therapeutic target. EphA2 antagonists are compounds that inhibit the receptor's activity, thereby disrupting the downstream signaling pathways that promote oncogenic processes.[2]
"EphA2 antagonist 1," a bile acid conjugate, is a competitive inhibitor of the EphA2 receptor.[3] It functions by binding to the ligand-binding domain of EphA2, thereby preventing the interaction with its ligand, ephrin-A1. This blockage inhibits receptor autophosphorylation and subsequent downstream signaling cascades involved in cell migration, invasion, and proliferation.
These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Data Presentation
The following tables summarize quantitative data for representative EphA2 antagonists from in vitro studies.
Table 1: Binding Affinity and Inhibitory Concentrations of EphA2 Antagonists
| Compound | Assay Type | Cell Line/System | IC50 (µM) | Ki (µM) | KD (µM) | Reference |
| Lithocholic acid | Competitive Binding | PC3 | - | 49 ± 3 | - | |
| Cholanic acid | Surface Plasmon Resonance | Purified EphA2 LBD | - | - | low µM | |
| UniPR1331 | ELISA Displacement | EphA2-Fc | 2.6 | - | - | |
| UniPR1447 | ELISA Displacement | EphA2-Fc | 6.6 | 1.4 | - | |
| Targefrin | Biochemical Assay | EphA2-LBD | 0.0108 | - | - | |
| IgG28 (antagonist mAb) | Competition Binding | MiaPaCa2 | 0.00089 | - | 0.0015 |
Table 2: Functional Inhibition by EphA2 Antagonists
| Compound | Assay Type | Cell Line | Concentration | Effect | Reference |
| Lithocholic acid | Cell Retraction | PC3 | Dose-dependent | Inhibition of ephrin-A1 induced retraction | |
| Cholanic acid | EphA2 Phosphorylation | PC3 | Dose-dependent | Inhibition of ephrin-A1 dependent phosphorylation | |
| ALW-II-41-27 | Cytotoxicity Assay | KLE | 1 and 10 µM | Reduced specific lysis by Vδ1 T cells | |
| Targefrin | Cell Migration (Scratch Assay) | BxPC3 | - | Suppression of cell migration |
Signaling Pathways and Experimental Workflow
EphA2 Signaling Pathway
The following diagram illustrates the canonical and non-canonical EphA2 signaling pathways in cancer cells. In the canonical pathway, ligand binding (e.g., ephrin-A1) leads to tyrosine phosphorylation and tumor-suppressive signals. In contrast, the non-canonical pathway, often active in cancer, is ligand-independent and involves serine phosphorylation (e.g., at S897), promoting oncogenic outcomes like cell migration and invasion. EphA2 antagonists primarily inhibit the ligand-binding and subsequent activation of both pathways.
Caption: EphA2 Signaling Pathways and Point of Antagonist Intervention.
Experimental Workflow: In Vitro Characterization of this compound
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: A streamlined workflow for in vitro testing of this compound.
Experimental Protocols
EphA2-ephrin-A1 Binding Displacement Assay (ELISA-based)
This assay determines the ability of this compound to compete with ephrin-A1 for binding to the EphA2 receptor.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant human EphA2-Fc chimera
-
Biotinylated recombinant human ephrin-A1-Fc chimera
-
This compound
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Coat the 96-well plate with 1 µg/mL EphA2-Fc in PBS overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of this compound in binding buffer (PBS with 0.1% BSA). Add the antagonist dilutions to the wells and incubate for 1 hour at 37°C.
-
Without washing, add biotinylated ephrin-A1-Fc at a concentration corresponding to its KD value to all wells (except blanks) and incubate for 4 hours at 37°C.
-
Wash the wells five times with wash buffer.
-
Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of this compound.
EphA2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of EphA2 in cancer cells.
Materials:
-
Cancer cell line with high EphA2 expression (e.g., PC3, MiaPaCa2, SNB19)
-
Cell culture medium and supplements
-
This compound
-
Ephrin-A1-Fc
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EphA2 (e.g., pY594 or pS897), anti-total-EphA2, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with ephrin-A1-Fc (e.g., 500 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-EphA2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-EphA2 and anti-β-actin antibodies for loading control.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory potential of cancer cells.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Cancer cell line with high EphA2 expression
-
Cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound
-
Serum-free medium
-
Cotton swabs
-
Methanol (B129727) or 70% ethanol (B145695) for fixation
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Seed cells in a culture flask and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Add the cell suspension (100 µL) to the upper chamber of the Transwell insert.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 70% ethanol for 10-15 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Co-Immunoprecipitation (Co-IP) for EphA2 Interaction
This protocol can be used to investigate if this compound disrupts the interaction of EphA2 with its binding partners.
Materials:
-
Cancer cell line expressing the proteins of interest
-
Cell culture reagents
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against EphA2
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibody against the putative interacting protein
Protocol:
-
Culture and treat cells with this compound as described in the phosphorylation assay protocol.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-EphA2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein. The presence and intensity of the band will indicate the extent of interaction.
References
Application of EphA2 Antagonist 1 in Pancreatic Cancer Cell Lines: A Detailed Guide for Researchers
Introduction:
The Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that is frequently overexpressed in a variety of malignancies, including pancreatic cancer.[1][2] This overexpression is often correlated with increased tumor growth, metastasis, and a poor prognosis, making EphA2 an attractive therapeutic target.[1] EphA2 antagonists are a class of molecules designed to inhibit the receptor's activity, thereby disrupting the downstream signaling pathways that promote these oncogenic processes.[1] This document provides detailed application notes and protocols for the use of EphA2 antagonist 1 and its more potent analogue, PCM126, in pancreatic cancer cell lines for research and drug development professionals.
This compound is part of a series of lithocholic acid derivatives designed to block the interaction between EphA2 and its ligand, ephrin-A1.[3] While specific data on "this compound (4b)" in pancreatic cancer is limited, the foundational study by Incerti et al. (2013) in prostate cancer cell lines provides valuable insights into the activity of this class of compounds. This guide will leverage data from the most potent antagonist in this series, the L-Tryptophan derivative PCM126 (compound 20), as a representative agent for experimental design.
Data Presentation
The following tables summarize the quantitative data for the representative EphA2 antagonist, PCM126, as reported in the literature.
Table 1: Inhibitory Activity of PCM126
| Compound | Target | Assay | Cell Line | pIC50 | IC50 (µM) |
| PCM126 | EphA2-ephrinA1 Interaction | ELISA | - | 5.69 | ~2.04 |
| PCM126 | EphA2 Phosphorylation | In-cell Western | PC-3 (Prostate) | Not Reported | ~9.3 |
Note: The pIC50 value for the disruption of EphA2-ephrinA1 interaction was determined in a cell-free ELISA assay. The IC50 for the inhibition of EphA2 phosphorylation was determined in PC-3 prostate cancer cells.
Table 2: Pancreatic Cancer Cell Lines with High EphA2 Expression
| Cell Line | Cancer Type | Key Characteristics |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | High EphA2 expression, highly metastatic potential. |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | High EphA2 expression, known for resistance to chemotherapy. |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | High EphA2 expression. |
| AsPC-1 | Pancreatic Adenocarcinoma | High EphA2 expression. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EphA2 signaling pathway and a general experimental workflow for evaluating the efficacy of EphA2 antagonists.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound or its analogues in pancreatic cancer cell lines.
Cell Viability Assay (MTS/MTS-based Assay)
Objective: To determine the effect of the EphA2 antagonist on the proliferation and viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or PCM126 (dissolved in a suitable solvent, e.g., DMSO)
-
MTS or similar tetrazolium-based reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the EphA2 antagonist in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the antagonist).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for EphA2 Signaling
Objective: To assess the effect of the EphA2 antagonist on the phosphorylation of EphA2 and its downstream signaling proteins (e.g., Akt, ERK).
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound or PCM126
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating ligand-induced phosphorylation.
-
Pre-treat the cells with the EphA2 antagonist at the desired concentration (e.g., 1-10 µM) for 1-2 hours.
-
If applicable, stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the EphA2 antagonist induces apoptosis in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound or PCM126
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the EphA2 antagonist at various concentrations for 24-48 hours.
-
Collect both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound and its analogues in pancreatic cancer cell lines. By systematically evaluating its effects on cell viability, key signaling pathways, and apoptosis, researchers can gain valuable insights into its mechanism of action and its potential as a novel anti-cancer agent. It is recommended to use the more potent analogue, PCM126, as a starting point for these investigations, while acknowledging the foundational work on the broader class of lithocholic acid-derived EphA2 antagonists.
References
Protocol for assessing EphA2 antagonist 1 efficacy in xenograft models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
EphA2 (Erythropoietin-producing hepatocellular A2) is a receptor tyrosine kinase frequently overexpressed in a wide range of solid tumors, including breast, lung, prostate, and pancreatic cancers.[1] Its expression is often correlated with poor prognosis and metastasis, making it a compelling target for cancer therapy.[2][3] EphA2 signaling is complex; ligand-independent (noncanonical) signaling is associated with oncogenic activities, while ligand-dependent (canonical) activation can trigger tumor-suppressive responses.[1][4] EphA2 antagonists are designed to inhibit the pro-tumorigenic signaling of this receptor. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a crucial in vivo platform for evaluating the anti-tumor activity of novel EphA2 antagonists. This document provides a comprehensive protocol for assessing the efficacy of an EphA2 antagonist in xenograft models.
Key Signaling Pathways of EphA2
The dual role of EphA2 in cancer is dictated by its signaling pathways. The canonical (ligand-dependent) pathway is generally tumor-suppressive, while the noncanonical (ligand-independent) pathway is oncogenic.
References
Method for evaluating the anti-angiogenic effects of EphA2 antagonist 1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family, has emerged as a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of EphA2 signaling is implicated in the pathology of numerous diseases, including cancer, where it contributes to tumor growth and metastasis by promoting neovascularization.[3][4] Consequently, EphA2 has become an attractive therapeutic target for the development of anti-angiogenic agents.[4][5]
This document provides detailed methodologies for evaluating the anti-angiogenic properties of "EphA2 Antagonist 1," exemplified here by a soluble EphA2/Fc receptor. This antagonist functions by sequestering ephrin ligands, thereby preventing the activation of endogenous EphA2 receptors on endothelial cells and inhibiting downstream signaling pathways that drive angiogenesis.[1][2] The protocols outlined below describe key in vitro and in vivo assays to quantify the efficacy of this compound.
EphA2 Signaling in Angiogenesis
EphA2 signaling in the context of angiogenesis is complex, involving both ligand-dependent and -independent mechanisms. The canonical pathway is initiated by the binding of its ligand, ephrin-A1, expressed on adjacent cells. This interaction leads to the phosphorylation of EphA2 and the activation of downstream signaling cascades that modulate endothelial cell migration, proliferation, and assembly into vascular structures.[6][7] Notably, EphA2 signaling can crosstalk with other pro-angiogenic pathways, such as the VEGF/VEGFR2 axis, highlighting its non-redundant role in neovascularization.[1][8] Antagonizing EphA2 signaling is expected to disrupt these processes, leading to an inhibition of angiogenesis.
Quantitative Data Summary
The anti-angiogenic efficacy of this compound (soluble EphA2/Fc) has been demonstrated in various preclinical models. The following tables summarize the quantitative data from key experiments.
Table 1: Ex Vivo Rat Aortic Ring Assay
| Treatment Group | Concentration (ng/mL) | Inhibition of Microvessel Formation (%) |
| Control | 0 | 0 |
| This compound | 500 | Not specified |
| This compound | 1000 | Not specified |
| This compound | 5000 | 76[1][2] |
Table 2: In Vivo Matrigel Plug Assay
| Treatment Group | Description | Inhibition of Neovascularization (%) |
| Control | Matrigel with VEGF/bFGF | 0 |
| This compound | Co-administration with Matrigel | 81[1][2] |
Experimental Protocols
Detailed protocols for the key assays are provided below.
Ex Vivo Rat Aortic Ring Assay
This assay assesses the ability of a compound to inhibit the sprouting of microvessels from a segment of the rat aorta cultured in a collagen matrix.
Materials:
-
Thoracic aorta from a Sprague-Dawley rat
-
Collagen solution (e.g., rat tail collagen, type I)
-
Endothelial cell growth medium
-
This compound
-
6-well plates
-
Surgical instruments
-
Inverted microscope with a digital camera
Protocol:
-
Aseptically isolate the thoracic aorta from a euthanized rat and place it in sterile phosphate-buffered saline (PBS).
-
Remove the fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Prepare a collagen gel solution on ice according to the manufacturer's instructions.
-
Place a single aortic ring in the center of each well of a 6-well plate.
-
Carefully overlay each ring with the collagen gel solution, ensuring the ring is fully embedded. Allow the gel to polymerize at 37°C for 30 minutes.
-
Prepare the culture medium containing different concentrations of this compound. A vehicle control group should be included.
-
Add the prepared medium to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope.
-
At the end of the incubation period, capture images of the microvessel outgrowth.
-
Quantify the extent of angiogenesis by measuring the area of microvessel sprouting or counting the number of sprouts. The percentage of inhibition is calculated relative to the vehicle control.
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels in vivo within a subcutaneous implant of Matrigel, a basement membrane matrix.
Materials:
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
This compound
-
Immunocompromised mice (e.g., nude mice)
-
Syringes and needles
-
Drabkin's reagent kit for hemoglobin measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Thaw the Matrigel on ice.
-
On ice, mix the liquid Matrigel with pro-angiogenic factors (e.g., VEGF and bFGF) and the desired concentration of this compound. A control group should receive Matrigel with pro-angiogenic factors but without the antagonist.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse.
-
The Matrigel will form a solid plug in vivo.
-
After 7-21 days, euthanize the mice and excise the Matrigel plugs.
-
Quantify neovascularization by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent. The amount of hemoglobin is proportional to the extent of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker, such as CD31, to visualize the microvessels. The microvessel density can then be quantified.
-
-
Calculate the percentage of inhibition of neovascularization relative to the control group.[1][9]
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
96-well plates
-
Inverted microscope with a digital camera
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in a serum-starved medium.
-
Treat the HUVECs with various concentrations of this compound for a predetermined time. Include a vehicle control.
-
Seed the treated HUVECs onto the prepared basement membrane extract-coated wells.
-
Incubate at 37°C for 4-18 hours.
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Calculate the percentage of inhibition of tube formation relative to the control.[10][11]
Conclusion
The protocols described in this document provide a robust framework for evaluating the anti-angiogenic effects of this compound. The combination of ex vivo, in vivo, and in vitro assays allows for a comprehensive assessment of the antagonist's efficacy and mechanism of action. The quantitative data generated from these experiments are crucial for the preclinical development of novel anti-angiogenic therapies targeting the EphA2 pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antiangiogenic and antitumor efficacy of EphA2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 5. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities [mdpi.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. thno.org [thno.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. amsbio.com [amsbio.com]
- 11. Transactivation of the Receptor-tyrosine Kinase Ephrin Receptor A2 Is Required for the Low Molecular Weight Hyaluronan-mediated Angiogenesis That Is implicated in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing EphA2 Antagonist 1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
EphA2 (Ephrin type-A receptor 2) is a receptor tyrosine kinase that is frequently overexpressed in a wide variety of cancers, including breast, lung, prostate, and pancreatic cancer.[1] Its overexpression is often correlated with increased tumor growth, metastasis, and poor prognosis, making it a compelling target for therapeutic intervention.[1][2] EphA2 signaling is complex; the canonical, ligand-dependent pathway can have tumor-suppressive functions, while the non-canonical, ligand-independent pathway is predominantly oncogenic.[3][4] EphA2 antagonists are designed to modulate this signaling, often by mimicking the natural ligand to induce the tumor-suppressive canonical pathway or by inhibiting the oncogenic non-canonical pathway.[1][5]
Combining EphA2 antagonists with traditional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[6][7] Preclinical studies have demonstrated that this combination can lead to synergistic effects, resulting in greater tumor growth inhibition than either agent alone.[7][8][9] These application notes provide an overview of the preclinical data and detailed protocols for evaluating the combination of EphA2 antagonist 1 with various chemotherapy agents.
Data Presentation: Efficacy of this compound in Combination with Chemotherapy
The following tables summarize the quantitative data from preclinical studies assessing the synergistic or additive effects of combining an EphA2 antagonist with standard chemotherapy agents.
Table 1: In Vitro Cytotoxicity of EphA2 Antagonist Combination Therapy
| Cancer Type | Cell Line | Chemotherapy Agent | EphA2 Antagonist Concentration (nM) | Chemotherapy IC50 (nM) - Alone | Chemotherapy IC50 (nM) - Combination | Combination Index (CI) | Effect |
| Endometrial | Hec1A | MK1775 (Wee1 Inhibitor) | Various | Dose-dependent decrease | Lower than single agent | < 1 | Synergy[7] |
| Endometrial | Ishikawa | MK1775 (Wee1 Inhibitor) | Various | Dose-dependent decrease | Lower than single agent | < 1 | Synergy[7] |
| Endometrial | Hec1A | Panobinostat (HDAC Inhibitor) | Various | Dose-dependent decrease | Lower than single agent | < 1 | Synergy[9] |
| Endometrial | Ishikawa | Panobinostat (HDAC Inhibitor) | Various | Dose-dependent decrease | Lower than single agent | < 1 | Synergy[9] |
| Osteosarcoma | Canine OS Cells | Cisplatin | Not Specified | > 10,000 | Significantly Lower | Not Specified | Sensitization[10] |
| Osteosarcoma | Human OS Cells | Cisplatin | Not Specified | > 10,000 | Significantly Lower | Not Specified | Sensitization[10] |
Table 2: In Vivo Tumor Growth Inhibition of EphA2 Antagonist Combination Therapy
| Cancer Model | Xenograft/Orthotopic Model | Chemotherapy Agent | Treatment Groups | Tumor Growth Inhibition (%) | Reference |
| Ovarian Cancer | HeyA8, SKOV3ip1 | Paclitaxel (B517696) | EphA2 siRNA + Paclitaxel | 86-91% reduction vs control siRNA | [11] |
| Prostate Cancer | PC3 Xenograft | Paclitaxel | YSA-Paclitaxel Conjugate | Significantly greater than paclitaxel alone | [12] |
| Endometrial Cancer | Hec1A Orthotopic | MK1775 | EphA2 Inhibitor + MK1775 | Greater than monotherapy | [7] |
| Endometrial Cancer | Ishikawa-Luc Orthotopic | MK1775 | EphA2 Inhibitor + MK1775 | Greater than monotherapy | [7] |
| Endometrial Cancer | Mouse Xenograft | Panobinostat | EphA2 Inhibitor + Panobinostat | Significantly reduced tumor burden | [9] |
| Gastric Cancer | SNU-16 Xenograft | Cisplatin | DS-8895a + Cisplatin | Better efficacy than monotherapy | [13] |
| Pancreatic Cancer | MIA PaCa-2-luc Xenograft | Gemcitabine (B846) | YNH-L2-Gemcitabine Conjugate | Significantly greater than gemcitabine alone (p < 0.0001) | [14][15] |
Signaling Pathways
The interaction of EphA2 with chemotherapy agents can be understood through its complex signaling network. The following diagrams illustrate the key pathways involved.
Caption: EphA2 signaling pathways and points of intervention.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of EphA2 antagonist and chemotherapy combinations.
In Vitro Cytotoxicity Assay
This protocol outlines the determination of cell viability and synergistic effects of an EphA2 antagonist in combination with a chemotherapy agent using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., paclitaxel, cisplatin, gemcitabine)
-
96-well or 384-well clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Viability assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a predetermined optimal seeding density.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare a dose-response matrix of the EphA2 antagonist and the chemotherapy agent.
-
For a 7x7 matrix, prepare seven concentrations of each drug.
-
Add the single agents and combinations to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours. The incubation time should be optimized for the specific cell line and drugs.[10]
-
-
Cell Viability Measurement:
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[16]
-
Caption: Workflow for in vitro cytotoxicity combination studies.
In Vivo Tumor Xenograft Study
This protocol describes a subcutaneous xenograft model to assess the in vivo efficacy of an EphA2 antagonist in combination with a chemotherapy agent.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Chemotherapy agent
-
Sterile PBS or appropriate vehicle
-
Calipers
-
Animal balance
Procedure:
-
Animal Acclimatization and Ethics:
-
Acclimatize animals for at least one week before the study.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
-
-
Tumor Cell Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend cells in sterile PBS, with or without Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[17]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, EphA2 antagonist alone, Chemotherapy alone, Combination).
-
-
Drug Administration:
-
Prepare drug formulations under sterile conditions.
-
Administer the drugs via the appropriate route (e.g., intravenous, intraperitoneal, oral) and schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tissues can be processed for pharmacodynamic marker analysis (e.g., Western blot for p-EphA2, immunohistochemistry).[17]
-
-
Data Analysis:
-
Calculate the mean tumor volume and body weight for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between groups.
-
Caption: Workflow for in vivo tumor xenograft combination studies.
Conclusion
The combination of this compound with conventional chemotherapy agents holds significant promise as a therapeutic strategy for various cancers. The preclinical data strongly suggest the potential for synergistic anti-tumor activity, leading to enhanced efficacy and potentially overcoming chemoresistance. The protocols provided herein offer a framework for researchers to further investigate and validate these combinations in their own models. Careful consideration of the experimental design, including appropriate controls and data analysis methods, is crucial for the successful evaluation of these novel therapeutic approaches.
References
- 1. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 5. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Combination of EphA2- and Wee1-Targeted Therapies in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. EphA2- and HDAC-Targeted Combination Therapy in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapy of pancreatic cancer via an EphA2 receptor-targeted delivery of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application of EphA2 Antagonists in Endometrial Cancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of EphA2 antagonists in endometrial cancer research, with a focus on the small molecule inhibitor ALW-II-41-27 and the antibody-drug conjugate (ADC) MEDI-547. It includes a summary of their mechanisms of action, preclinical data, and detailed protocols for key experimental procedures.
Introduction to EphA2 in Endometrial Cancer
The EphA2 receptor, a member of the receptor tyrosine kinase family, is frequently overexpressed in various cancers, including endometrial cancer.[1] This overexpression is often associated with a more aggressive tumor phenotype and a poor prognosis for patients.[1] In the context of cancer, EphA2 signaling can be complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways that can influence cell proliferation, migration, invasion, and angiogenesis. In many cancers, the pro-tumorigenic effects are driven by ligand-independent signaling. This makes EphA2 an attractive therapeutic target for the development of novel anti-cancer agents.
Featured EphA2 Antagonists
This application note focuses on two distinct classes of EphA2 antagonists that have been evaluated in preclinical models of endometrial cancer:
-
ALW-II-41-27: A small molecule inhibitor that targets the kinase domain of the EphA2 receptor.
-
MEDI-547: An antibody-drug conjugate that consists of a human monoclonal antibody against EphA2 linked to the microtubule inhibitor monomethylauristatin F (MMAF).
Data Presentation
In Vitro Efficacy of EphA2 Antagonists in Endometrial Cancer Cell Lines
| Antagonist | Cell Line | Assay Type | Endpoint | Result |
| ALW-II-41-27 | Hec1A, Ishikawa | Cell Viability (MTT) | IC50 | Data not available in the searched literature for monotherapy. A study on combination therapy showed dose-dependent inhibition of cell viability.[2] |
| MEDI-547 | Hec-1A | Cell Viability (MTT) | Growth Inhibition | Dose-dependent inhibition of cell growth was observed at concentrations ranging from 10 to 50,000 ng/mL. |
| MEDI-547 | Ishikawa | Cell Viability (MTT) | Growth Inhibition | Similar dose-dependent inhibition of cell growth was noted as in Hec-1A cells. |
In Vivo Efficacy of EphA2 Antagonists in Endometrial Cancer Xenograft Models
| Antagonist | Animal Model | Tumor Model | Treatment Regimen | Endpoint | Result |
| ALW-II-41-27 | Mouse | Hec1A & Ishikawa Orthotopic Xenograft | In combination with a Wee1 inhibitor | Tumor Growth Inhibition | Enhanced anti-tumor response compared to monotherapy.[2] |
| MEDI-547 | Mouse | Hec-1A Orthotopic Xenograft | 3 mg/kg | Tumor Growth Inhibition | 86% growth inhibition compared to control (P < 0.001). |
| MEDI-547 | Mouse | Ishikawa Orthotopic Xenograft | 3 mg/kg | Tumor Growth Inhibition | 88% growth inhibition compared to control (P < 0.001). |
Signaling Pathways and Mechanisms of Action
EphA2 antagonists exert their anti-cancer effects by modulating key signaling pathways involved in tumor progression.
EphA2 Signaling in Endometrial Cancer
References
- 1. Targeting host tyrosine kinase receptor EphA2 signaling via small-molecule ALW-II-41-27 inhibits macrophage pro-inflammatory signaling responses to Pneumocystis carinii β-glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of EphA2- and Wee1-Targeted Therapies in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Off-Target Effects of EphA2 Antagonist 1 in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of potential off-target effects of EphA2 antagonists in cellular experiments. The content focuses on providing practical guidance, detailed experimental protocols, and clear data presentation to ensure accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of an EphA2 antagonist in cancer cells?
A1: The EphA2 receptor can mediate two distinct signaling pathways: a canonical (ligand-dependent) pathway that is often tumor-suppressive, and a non-canonical (ligand-independent) pathway that is typically oncogenic.[1][2][3] In many cancer cells, EphA2 is overexpressed and signals through the non-canonical pathway, promoting cell migration, invasion, and survival.[1][2] An effective EphA2 antagonist is expected to inhibit this oncogenic signaling.
Expected on-target effects include:
-
Inhibition of ligand-independent signaling: Reduction in phosphorylation of EphA2 at Serine 897 (S897), a key event in non-canonical signaling.
-
Downregulation of downstream oncogenic pathways: Decreased activation of pathways such as AKT/mTORC1 and MAPK/RSK.
-
Phenotypic changes: Reduced cell migration, invasion, and proliferation, and potentially increased sensitivity to chemotherapy.
Q2: My EphA2 antagonist is showing a different or more potent effect than expected. Could this be due to off-target effects?
A2: Yes, unexpected or overly potent effects are classic indicators of potential off-target activity. Kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, can often interact with multiple kinases. For instance, the compound ALW-II-41-27 is a known EphA2 inhibitor but also shows cross-reactivity with other kinases like b-raf, CSF1R, and PDGFR. Such off-target binding can lead to a variety of cellular responses that may be mistakenly attributed to EphA2 inhibition.
Q3: How can I distinguish between on-target and off-target effects of my EphA2 antagonist?
A3: A multi-faceted approach is essential for validating that the observed cellular phenotype is a direct result of EphA2 inhibition. Key strategies include:
-
Use a structurally unrelated inhibitor: Confirm your findings with a second, structurally different EphA2 antagonist. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic knockdown: Use techniques like siRNA or CRISPR-Cas9 to reduce EphA2 expression. The resulting phenotype should mimic the effect of your antagonist if it is acting on-target.
-
Dose-response analysis: On-target effects should manifest at concentrations consistent with the antagonist's binding affinity for EphA2, whereas off-target effects may only appear at higher concentrations.
-
Rescue experiments: In an EphA2 knockout or knockdown background, the antagonist should have a significantly reduced or no effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected increase in cell proliferation or survival after treatment. | The antagonist may be inhibiting an off-target kinase that acts as a tumor suppressor or is part of a negative feedback loop. | 1. Perform a kinase profile screen: Screen your antagonist against a broad panel of kinases to identify potential off-targets. 2. Validate with genetic tools: Use siRNA or CRISPR to knock down EphA2 and see if the phenotype is replicated. 3. Phosphoproteomics analysis: Analyze global changes in protein phosphorylation to identify affected pathways. |
| No significant effect on cell migration or invasion despite biochemical inhibition of EphA2. | 1. The cell line may have low EphA2 expression. 2. The antagonist may not effectively inhibit the specific pro-migratory signaling downstream of EphA2 in your cell model. 3. The observed biochemical inhibition is not translating to a cellular effect at the tested concentrations. | 1. Confirm EphA2 expression: Use Western blot or flow cytometry to verify EphA2 protein levels in your cell line. 2. Analyze downstream signaling: Check the phosphorylation status of key downstream effectors like AKT and ERK. 3. Perform a dose-response curve for the migration/invasion assay. |
| Inconsistent results between experimental replicates. | 1. Instability or precipitation of the antagonist in culture media. 2. Variability in cell culture conditions (e.g., cell density, passage number). 3. Issues with the quality of antibodies used for downstream analysis. | 1. Prepare fresh dilutions of the antagonist for each experiment and visually inspect for precipitation. 2. Maintain consistent cell culture practices. 3. Validate all antibodies to ensure specificity and sensitivity. |
Data Presentation: Summarizing Off-Target Effects
Quantitative data from off-target analysis should be presented clearly to allow for straightforward interpretation.
Table 1: Sample Kinase Profiling Data for EphA2 Antagonist 1
This table illustrates how to present data from a kinase profiling service, highlighting potential off-target hits.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| EphA2 (On-Target) | 98% | 50 |
| Off-Target Kinase 1 (e.g., VEGFR2) | 95% | 75 |
| Off-Target Kinase 2 (e.g., c-Kit) | 89% | 150 |
| Off-Target Kinase 3 (e.g., PDGFRβ) | 78% | 500 |
| 100 other kinases | < 50% | > 10,000 |
Table 2: Comparing Phenotypic Effects in Wild-Type vs. EphA2 Knockout Cells
This table demonstrates how to use a knockout cell line to confirm on-target activity. A significant shift in the IC50 value in the knockout line suggests an on-target effect.
| Cell Line | Genetic Background | EphA2 Expression | Antagonist 1 IC50 (µM) for Cell Viability |
| CancerCell-A | Wild-Type | Present | 1.2 |
| CancerCell-A | EphA2 KO (CRISPR) | Absent | > 50 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EphA2 canonical vs. non-canonical signaling pathways.
Caption: Experimental workflow for validating on-target effects.
Experimental Protocols
Protocol 1: Western Blot for EphA2 Phosphorylation and Downstream Signaling
This protocol assesses the on-target effect of an EphA2 antagonist by measuring changes in protein phosphorylation.
Materials:
-
Cell line of interest (e.g., one with high EphA2 expression)
-
This compound
-
Complete growth medium and serum-free medium
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibodies: anti-p-EphA2 (S897), anti-total EphA2, anti-p-AKT (S473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat with the EphA2 antagonist at desired concentrations for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels. Compare treated samples to the vehicle control.
Protocol 2: CRISPR-Cas9 Mediated EphA2 Knockout for Target Validation
This protocol creates a knockout cell line to definitively test if the antagonist's effect is EphA2-dependent.
Materials:
-
Cancer cell line of interest
-
Cas9 expression vector
-
sgRNA expression vector targeting EphA2
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
96-well and 6-well plates
Procedure:
-
sgRNA Design: Design and clone two or more sgRNAs targeting an early exon of the EphA2 gene into a suitable vector.
-
Transfection: Co-transfect the Cas9 and sgRNA expression plasmids into the target cell line.
-
Selection and Colony Picking: After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin). Once single-cell colonies form, pick and expand them in separate wells.
-
Validation of Knockout:
-
Western Blot: Screen individual clones for the absence of EphA2 protein expression.
-
Genomic Sequencing: Sequence the genomic region targeted by the sgRNAs to confirm the presence of indel mutations.
-
-
Phenotypic Assay: Use the validated EphA2 knockout clone and the parental wild-type cell line in a cell viability or migration assay with your EphA2 antagonist. A significant loss of antagonist activity in the knockout cells confirms on-target action.
Protocol 3: In Vitro Kinase Profiling Assay
This protocol is used to assess the selectivity of the EphA2 antagonist against a broad panel of kinases.
Procedure:
-
Engage a Commercial Service: Numerous companies offer kinase profiling services (e.g., Reaction Biology, Carna Biosciences). These services typically screen your compound against hundreds of purified recombinant kinases.
-
Compound Submission: Prepare and submit your EphA2 antagonist at a specified concentration (e.g., 1 µM for a single-point screen).
-
Assay Performance: The service will perform in vitro kinase assays, usually by measuring the phosphorylation of a specific substrate in the presence of your compound.
-
Data Analysis: The results are typically provided as a percentage of kinase activity inhibited relative to a no-inhibitor control. Potent off-target interactions should be followed up with IC50 determination to quantify their binding affinity. This data is crucial for interpreting cellular results and guiding further drug development.
References
Optimizing EphA2 antagonist 1 dosage to minimize toxicity in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with EphA2 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during in vivo experiments aimed at optimizing dosage and minimizing toxicity.
Disclaimer: The specific compound "EphA2 antagonist 1," a bile acid conjugate, has limited publicly available in vivo dosage and toxicity data. Therefore, this guide utilizes data from a representative small-molecule EphA2 tyrosine kinase inhibitor, ALW-II-41-27 , to provide a framework for experimental design and troubleshooting. Researchers should always perform their own dose-response and toxicity studies for their specific antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EphA2 antagonists?
EphA2 (Ephrin type-A receptor 2) is a receptor tyrosine kinase that can signal through two distinct pathways.[1]
-
Canonical (Ligand-Dependent) Pathway: When EphA2 binds to its ligand (ephrin-A1), it activates a signaling cascade that is generally considered tumor-suppressive, inhibiting cell proliferation and motility.[1]
-
Non-Canonical (Ligand-Independent) Pathway: In many cancers, EphA2 is overexpressed and signals independently of its ligand.[1][2] This pathway is pro-oncogenic, promoting tumor survival, metastasis, and drug resistance.[1]
EphA2 antagonists, such as small molecules, peptides, or monoclonal antibodies, are designed to inhibit the receptor's pro-tumorigenic activity. Small molecule inhibitors like "this compound" and ALW-II-41-27 typically act by blocking the ligand-binding domain or the intracellular kinase domain, thereby preventing receptor activation and downstream signaling.
Q2: What is a recommended starting dose for a small-molecule EphA2 antagonist in mice?
Based on preclinical studies with the ATP-competitive EphA2 inhibitor ALW-II-41-27, a starting dose range of 15-30 mg/kg administered via intraperitoneal (IP) injection can be considered. One study showed that twice-daily IP injections of 15 mg/kg and 30 mg/kg effectively inhibited tumor growth in a non-small cell lung cancer (NSCLC) xenograft model without a significant impact on mouse body weight. Another study evaluating the safety of ALW-II-41-27 tested single IP doses of 10, 15, 20, and 30 mg/kg.
Q3: How should I formulate a bile acid-based antagonist for in vivo administration?
Bile acid conjugates can have poor solubility. For in vivo studies, a common approach is to prepare a suspension for oral gavage (os) or intraperitoneal (IP) injection. A typical vehicle suspension might consist of carboxymethylcellulose (CMC-Na) in sterile water. For example, a 0.5% CMC-Na solution is often used. It is crucial to ensure the suspension is homogeneous before each administration.
Q4: What are the common signs of toxicity to monitor in mice?
During in vivo studies, it is essential to monitor animal health closely. Key indicators of toxicity include:
-
Body Weight: Significant weight loss (typically >15-20% of initial body weight) is a primary sign of toxicity.
-
Behavioral Changes: Observe for signs of lethargy, ruffled fur, hunched posture, or reduced activity.
-
Gastrointestinal Issues: Monitor for diarrhea or dehydration.
-
Post-Mortem Analysis: At the end of the study, major organs such as the liver, kidneys, and lungs should be harvested for histopathological analysis to check for any tissue damage. Blood samples should also be collected for complete blood count (CBC) and blood chemistry analysis.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Rapid Weight Loss in Mice (>15%) | The dose is too high and causing systemic toxicity. | 1. Immediately lower the dose for the entire cohort.2. In future studies, start with a lower dose and perform a dose-escalation study.3. Re-evaluate the formulation vehicle for potential toxicity. |
| No Apparent Anti-Tumor Efficacy | 1. The dose is too low.2. Poor bioavailability of the compound.3. The tumor model is not dependent on EphA2 signaling. | 1. Confirm EphA2 expression in your tumor model via Western Blot or IHC.2. Increase the dose if no toxicity is observed.3. Perform pharmacokinetic (PK) studies to assess drug concentration in plasma and tumor tissue.4. Consider a different route of administration (e.g., oral gavage vs. IP). |
| Inconsistent Results Between Animals | 1. Improper or inconsistent drug administration.2. Variability in tumor size at the start of treatment.3. Inhomogeneous drug formulation. | 1. Ensure all technical staff are properly trained on the administration technique (e.g., IP injection, oral gavage).2. Randomize mice into groups based on tumor volume to ensure an even distribution.3. Vigorously vortex the drug suspension before drawing each dose to ensure uniformity. |
| Precipitation of Compound in Formulation | The compound has low solubility in the chosen vehicle. | 1. Try adding a co-solvent like DMSO (use the lowest possible percentage, typically <5% for in vivo use) or a surfactant like Tween 80.2. Test different formulation vehicles (e.g., PEG400, corn oil).3. Sonication may help to create a finer, more stable suspension. |
Quantitative Data Summary
The following tables summarize in vivo dosage and toxicity data for the representative small-molecule EphA2 inhibitors ALW-II-41-27 and UniPR1331.
Table 1: In Vivo Efficacy and Toxicity of ALW-II-41-27 in a Xenograft Mouse Model
| Parameter | Vehicle Control | ALW-II-41-27 (15 mg/kg) | ALW-II-41-27 (30 mg/kg) |
| Administration Route | Intraperitoneal (IP), twice daily | Intraperitoneal (IP), twice daily | Intraperitoneal (IP), twice daily |
| Treatment Duration | 14 days | 14 days | 5 days |
| Efficacy Outcome | Progressive tumor growth | Inhibition of tumor growth | Tumor regression |
| Toxicity Outcome | No adverse effects | No statistical difference in body weight vs. vehicle | No statistical difference in body weight vs. vehicle |
| Source | Amato K R, et al. (2014) | Amato K R, et al. (2014) | Amato K R, et al. (2014) |
Table 2: 10-Day Toxicology Study of ALW-II-41-27 in C57BL/6 Mice
| Parameter | Vehicle Control | ALW-II-41-27 (20 mg/kg) |
| Administration Route | Intraperitoneal (IP), daily | Intraperitoneal (IP), daily |
| Treatment Duration | 10 days | 10 days |
| Body Weight | No significant changes | No significant changes |
| Histopathology (Lung, Liver, Kidney) | No significant toxicity | No significant toxicity |
| Blood Chemistry & CBC | Normal | No significant changes |
| Source | Preclinical and Toxicology Assessment of ALW-II-41-27 (2024) | Preclinical and Toxicology Assessment of ALW-II-41-27 (2024) |
Table 3: In Vivo Study of UniPR1331 in a Glioblastoma Mouse Model
| Parameter | Vehicle Control | UniPR1331 (30 mg/kg) |
| Administration Route | Oral (os), 5 days/week | Oral (os), 5 days/week |
| Efficacy Outcome | Progressive tumor growth | Significant inhibition of tumor growth |
| Toxicity Outcome | N/A | No evident toxicity |
| Source | Festuccia C, et al. (2018) | Festuccia C, et al. (2018) |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity and Efficacy Study
-
Animal Model: Use an appropriate mouse strain (e.g., athymic nude mice for xenograft studies) of 6-8 weeks of age.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Tumor Implantation (for efficacy studies): Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Formulation Preparation: Prepare the EphA2 antagonist formulation. For example, suspend the compound in a vehicle of 0.5% CMC-Na in sterile water. Vortex vigorously before each use.
-
Dosing: Administer the compound at the desired dose and schedule (e.g., 20 mg/kg, daily, via IP injection). The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Perform daily cage-side observations for any signs of distress or toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, at the end of the study period, or if toxicity endpoints (e.g., >20% weight loss) are reached.
-
Sample Collection: Collect blood for CBC/chemistry analysis. Harvest tumors and major organs (liver, kidneys, spleen, lungs) for histopathology and pharmacodynamic analysis (e.g., Western blot for p-EphA2).
Visualizations
References
Technical Support Center: Refinement of EphA2 Antagonist Delivery Methods for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the refinement of EphA2 antagonist delivery methods for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges associated with the in vivo delivery of small molecule EphA2 antagonists?
A1: Researchers often face challenges related to poor solubility, rapid metabolism, and off-target effects of small molecule EphA2 antagonists. These compounds may exhibit high potency in vitro but have a short half-life and poor exposure in vivo. This can be attributed to rapid metabolic degradation by enzymes like cytochrome P450 or fast renal clearance. Furthermore, achieving targeted delivery to tumor tissues while minimizing exposure to healthy tissues is a significant hurdle.[1]
Q2: What are the different types of delivery systems available for EphA2 antagonists?
A2: Several delivery systems are being explored to improve the in vivo efficacy of EphA2 antagonists. These include:
-
Liposomal formulations: Encapsulating the antagonist in liposomes can protect it from degradation, improve solubility, and enhance its pharmacokinetic profile.[2][3][4]
-
Peptide-drug conjugates: Linking the antagonist to a peptide that specifically targets the EphA2 receptor can increase drug accumulation at the tumor site.[5][6][7]
-
Antibody-drug conjugates (ADCs): Utilizing monoclonal antibodies that target EphA2 to deliver a cytotoxic payload offers a highly specific therapeutic strategy.[8][9]
-
Nanoparticle-based systems: Polymeric and metallic nanoparticles can also be used to improve the delivery and bioavailability of kinase inhibitors.[4][10]
Q3: How does the dual role of EphA2 signaling impact the choice of an antagonist versus an agonist approach?
A3: EphA2 signaling is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways that can have opposing effects on cancer progression.
-
Canonical (ligand-dependent) signaling is generally considered tumor-suppressive. Agonists that mimic the natural ligand (ephrin-A1) can activate this pathway, leading to receptor internalization and degradation, and inhibition of tumor growth.[11][12][13][14]
-
Non-canonical (ligand-independent) signaling is often pro-oncogenic. Antagonists are designed to block this pathway, thereby inhibiting tumor growth and metastasis.[15][16] The choice between an agonist and an antagonist depends on the specific context of the cancer type and the desired therapeutic outcome.
Troubleshooting Guides
Issue 1: Poor Bioavailability and Short Half-Life of EphA2 Antagonist in vivo
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Rapid Metabolism | Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. | - Introduce metabolic blocking groups (e.g., fluorine) at liable positions. - Consider co-administration with a metabolic inhibitor if appropriate for the experimental model. |
| Poor Solubility | Assess the solubility of the compound in various pharmaceutically acceptable vehicles. | - Formulate the antagonist in a suitable vehicle such as a solution containing DMSO, PEG, and saline. - Explore nanoformulation strategies like liposomes or polymeric nanoparticles to improve solubility and stability.[3][4] |
| Rapid Renal Clearance | Analyze the physicochemical properties of the antagonist (e.g., molecular weight, plasma protein binding). | - Increase the molecular weight or enhance plasma protein binding through chemical modification to reduce renal filtration. |
Issue 2: Lack of in vivo Efficacy Despite Good in vitro Potency
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Insufficient Tumor Accumulation | Perform biodistribution studies using a labeled version of the antagonist. | - Employ targeted delivery strategies such as peptide-drug conjugates or antibody-drug conjugates to enhance tumor-specific delivery.[5][6][7] - Optimize the dosing regimen (dose and frequency) based on pharmacokinetic data. |
| Off-Target Effects | Evaluate the binding profile of the antagonist against a panel of related kinases. | - Modify the chemical structure of the antagonist to improve its selectivity for EphA2. - Use the lowest effective dose to minimize off-target effects.[17] |
| Tumor Microenvironment Barriers | Assess the physical and biological barriers of the tumor model (e.g., high interstitial fluid pressure, dense extracellular matrix). | - Consider combination therapies that modify the tumor microenvironment, such as agents that improve vascular perfusion. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Selected EphA2 Antagonists
| Antagonist | Cancer Model | Administration Route & Dose | Key Findings | Reference |
| UniPR1331 | Glioblastoma (subcutaneous xenograft) | 30 mg/kg, oral, 5 days/week | Halved the final tumor volume. | [18][19] |
| UniPR1331 | Glioblastoma (orthotopic) | 30 mg/kg, oral, 5 days/week | Enhanced disease-free survival (40 vs 24 days for control). | [18][19] |
| ALW-II-41-27 | NSCLC (xenograft) | 15 mg/kg, intraperitoneal, twice daily | Significantly inhibited tumor growth. | [17] |
| EphA2/Fc (soluble receptor) | Pancreatic Cancer (orthotopic) | 30 µ g/dose , intraperitoneal, 3 times/week | Profoundly inhibited primary tumor growth and metastasis. | [20][21] |
| IgG28 (antagonistic antibody) | Pancreatic Cancer (orthotopic) | N/A | Strong antitumor and antimetastatic efficacy. | [15] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., U87MG for glioblastoma) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS).
-
Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with a caliper twice a week and calculate tumor volume using the formula: (length x width²)/2.
-
-
Antagonist Formulation and Administration:
-
Prepare the EphA2 antagonist formulation. For example, dissolve UniPR1331 in a vehicle of 0.5% carboxymethylcellulose.
-
Administer the antagonist to the treatment group at the predetermined dose and schedule (e.g., 30 mg/kg, orally, 5 days a week).[18][19]
-
Administer the vehicle alone to the control group.
-
-
Data Analysis:
-
Continue treatment for a specified period (e.g., 5 weeks).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight between the treatment and control groups.
-
Perform statistical analysis (e.g., t-test) to determine the significance of the observed differences.
-
Protocol 2: Liposomal Formulation of a Small Molecule EphA2 Antagonist
-
Lipid Film Hydration Method:
-
Dissolve the lipids (e.g., DOPC, cholesterol) and the EphA2 antagonist in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature.
-
-
Vesicle Size Reduction:
-
Subject the resulting multilamellar vesicles (MLVs) to sonication or extrusion through polycarbonate membranes of defined pore size to produce small unilamellar vesicles (SUVs).
-
-
Purification and Characterization:
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency (EE) by quantifying the amount of encapsulated drug versus the total drug used.
-
Visualizations
Caption: Dual signaling pathways of the EphA2 receptor.
Caption: Experimental workflow for refining EphA2 antagonist delivery.
Caption: Troubleshooting workflow for in vivo EphA2 antagonist studies.
References
- 1. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitor prodrug-loaded liposomes for controlled release at tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulations of Anticancer FGFR Inhibitors with Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapy of pancreatic cancer via an EphA2 receptor-targeted delivery of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A human antibody-drug conjugate targeting EphA2 inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A small molecule agonist of EphA2 receptor tyrosine kinase inhibits tumor cell migration in vitro and prostate cancer metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Small Molecule Agonist of EphA2 Receptor Tyrosine Kinase Inhibits Tumor Cell Migration In Vitro and Prostate Cancer Metastasis In Vivo | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UniPR1331, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Antiangiogenic and antitumor efficacy of EphA2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential mechanisms of acquired resistance to EphA2 antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to EphA2 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to this compound in our cancer cell line model after prolonged treatment. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to EphA2 antagonists can arise from several molecular mechanisms. Based on studies with similar EphA2 inhibitors, such as the small molecule inhibitor ALW-II-41-27, a primary mechanism is the overexpression of the EphA2 receptor itself.[1][2][3] This can lead to a state where the concentration of the antagonist is no longer sufficient to fully inhibit the heightened EphA2 signaling.
Another key mechanism involves the activation of alternative or "bypass" signaling pathways that promote cell survival and proliferation, rendering the cells less dependent on the EphA2 pathway.[1][4][5] These can include the activation of other receptor tyrosine kinases (RTKs) like MET or HER2.[1]
Furthermore, mutations in the EphA2 kinase domain could potentially alter the binding affinity of the antagonist, although this is a more general mechanism for tyrosine kinase inhibitor resistance and would require sequencing to confirm.[4][6]
Q2: How can we experimentally confirm if our resistant cells have upregulated EphA2 expression?
A2: You can assess EphA2 expression levels using several standard molecular biology techniques. We recommend comparing the parental (sensitive) cell line with your newly generated resistant cell line.
-
Western Blotting: This is the most common method to quantify protein expression levels. Use a validated anti-EphA2 antibody to probe whole-cell lysates. An increase in the band intensity corresponding to EphA2 in the resistant line compared to the parental line would indicate overexpression.
-
Quantitative PCR (qPCR): To determine if the upregulation is at the transcriptional level, you can measure EphA2 mRNA levels using qPCR.
-
Flow Cytometry: If you have a fluorescently-labeled antibody against an extracellular domain of EphA2, you can use flow cytometry to quantify cell surface expression of the receptor.
-
Immunohistochemistry (IHC): If you are working with tumor xenografts, IHC can be used to visualize and quantify EphA2 expression in tissue sections.
Q3: What are the key downstream signaling pathways of EphA2 that are implicated in resistance, and how can we monitor their activation?
A3: EphA2 activation, particularly in a ligand-independent manner, can promote tumor cell survival and proliferation through several downstream signaling cascades.[7][8][9] Key pathways implicated in resistance include:
-
PI3K/AKT/mTOR Pathway: This is a central pro-survival pathway. Activation can be monitored by Western blotting for the phosphorylated forms of key proteins such as AKT (at Ser473 and Thr308) and S6 kinase (S6K1).[1][10]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation. Its activation can be assessed by detecting phosphorylated forms of MEK and ERK1/2 via Western blot.[10]
-
FAK Signaling: Focal Adhesion Kinase (FAK) is involved in cell adhesion and migration and can be activated downstream of EphA2.[3] You can measure FAK phosphorylation (e.g., at Tyr397) by Western blot.
The diagram below illustrates the major signaling pathways downstream of EphA2.
Caption: Major downstream signaling pathways of the EphA2 receptor.
Troubleshooting Guides
Issue: My this compound-resistant cells show increased viability and proliferation compared to the parental line, even in the absence of the antagonist.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Activation of Bypass Signaling Pathways | 1. Perform a phospho-RTK array to screen for the activation of other receptor tyrosine kinases. 2. Conduct Western blot analysis for key activated signaling nodes downstream of suspected bypass pathways (e.g., p-MET, p-EGFR, p-HER2). | Identification of one or more activated bypass pathways that are compensating for EphA2 inhibition. |
| Downregulation of Apoptotic Pathways | 1. Assess the expression levels of pro- and anti-apoptotic proteins (e.g., BCL-2 family members like BCL-xL and MCL-1) via Western blot.[1] 2. Perform a caspase activity assay (e.g., for Caspase-3/7) to measure the apoptotic response. | Resistant cells may show increased levels of anti-apoptotic proteins or decreased caspase activation upon drug treatment. |
| Increased Expression of Drug Efflux Pumps | 1. Measure the expression of common ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2) by qPCR or Western blot. 2. Use a fluorescent substrate assay to functionally assess drug efflux pump activity. | Increased expression or activity of drug efflux pumps in resistant cells may indicate their role in reducing intracellular antagonist concentration. |
Issue: The combination of this compound with another targeted therapy is not showing a synergistic effect in our resistant model.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Shared Downstream Signaling | 1. Map the signaling pathways of both targeted agents. 2. Perform Western blot analysis for key signaling molecules in the presence of each drug individually and in combination. | If both drugs converge on the same downstream effector, the synergistic effect may be limited. Look for pathway crosstalk. |
| Suboptimal Dosing | 1. Perform a dose-matrix experiment with varying concentrations of both this compound and the combination drug. 2. Use a synergy prediction model (e.g., Chou-Talalay method) to analyze the data. | Identification of an optimal concentration range for both drugs that produces a synergistic effect. |
| Emergence of a Third Resistance Mechanism | 1. Consider performing next-generation sequencing (e.g., whole-exome sequencing) to identify novel mutations in the resistant cells. 2. Utilize proteomic or phosphoproteomic analysis to get a global view of the cellular signaling landscape. | Discovery of new genetic or signaling alterations that confer resistance to the combination therapy. |
Experimental Protocols
Protocol 1: Western Blot Analysis of EphA2 and Downstream Signaling Proteins
-
Cell Lysis:
-
Culture parental and resistant cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-EphA2, anti-p-AKT, anti-p-ERK, anti-AKT, anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed parental and resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound or a combination of drugs for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating acquired resistance to this compound.
Caption: A workflow for investigating acquired resistance.
References
- 1. EPHA2 blockade overcomes acquired resistance to EGFR kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPHA2 Blockade Overcomes Acquired Resistance to EGFR Kinase Inhibitors in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Uncovers EPHA2 as a Mechanism of Acquired Resistance to Small Molecule EGFR Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Resistance to Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Times for EphA2 Antagonist 1
Welcome to the technical support center for EphA2 Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation times in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase.[1][2] It functions as a competitive antagonist, blocking the binding of its ligand, ephrin-A1, to the receptor.[3] This inhibition prevents the activation of downstream signaling pathways that are often associated with cancer cell proliferation, migration, and invasion.[1][4][5]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the desired effect) for your specific cell line. A good starting range for many cancer cell lines, such as PC3 (prostate cancer), is between 1 µM and 50 µM.
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time depends on the biological endpoint you are measuring:
-
For signaling pathway inhibition (e.g., phosphorylation of downstream targets like Akt or ERK): Short incubation times are often sufficient. We recommend a time course ranging from 30 minutes to 6 hours.
-
For cell migration or invasion assays: Intermediate incubation times, typically between 12 and 24 hours, are usually required to observe significant effects.
-
For cell viability and proliferation assays: Longer incubation times of 24, 48, or even 72 hours are generally necessary to see a substantial impact on cell growth.[6][7]
Q4: How can I determine the optimal incubation time for my specific experiment?
A4: The most effective method is to perform a time-course experiment.[6] Treat your cells with a fixed concentration of this compound (ideally at or near the IC50) and measure your endpoint of interest at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will reveal the time point at which the antagonist has its maximal effect.
Q5: Is this compound cytotoxic?
A5: At high concentrations, like many small molecule inhibitors, this compound can exhibit cytotoxicity. It is crucial to distinguish between targeted anti-proliferative effects and general toxicity. We recommend performing a cytotoxicity assay (e.g., LDH release or a live/dead cell stain) in parallel with your functional assays to determine the therapeutic window for your cell line.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a measurable response. 2. Incorrect concentration: The concentration of the antagonist may be too low. 3. Low EphA2 expression: The cell line may not express sufficient levels of the EphA2 receptor. 4. Compound instability: The antagonist may be degrading in the cell culture medium. | 1. Perform a time-course experiment as described in FAQ Q4. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify EphA2 expression in your cell line using Western blot or flow cytometry. 4. Prepare fresh solutions of the antagonist for each experiment and minimize the time it spends in aqueous solutions. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution can lead to variability in the response. 2. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the antagonist. 3. Inaccurate pipetting: Small errors in serial dilutions can lead to significant concentration differences. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outermost wells of the plate for experimental conditions or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| Observed effect is not consistent with expected EphA2 inhibition. | 1. Off-target effects: The antagonist may be interacting with other cellular targets. 2. Activation of compensatory signaling pathways: Cells may adapt to the inhibition of EphA2 by upregulating other pro-survival pathways. | 1. Lower the concentration of the antagonist to the lowest effective dose. Consider using a secondary, structurally different EphA2 antagonist to confirm that the observed phenotype is due to on-target effects. 2. Perform a broader analysis of signaling pathways (e.g., phospho-kinase array) to identify any compensatory mechanisms. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cells of interest (e.g., PC3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the antagonist-containing medium or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the antagonist concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Time-Course of EphA2 Downstream Signaling Inhibition (Western Blot)
This protocol is for assessing the effect of this compound on the phosphorylation of a downstream target, such as Akt.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with this compound at a fixed concentration (e.g., the IC50) for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Quantitative Data Summary
Table 1: Dose-Response of this compound on PC3 Cell Viability (48-hour incubation)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 6.2 |
| 10 | 52 ± 4.8 |
| 25 | 28 ± 3.9 |
| 50 | 15 ± 2.5 |
| IC50 | ~10 µM |
Table 2: Time-Course of Akt Phosphorylation in PC3 Cells Treated with 10 µM this compound
| Incubation Time (minutes) | Relative p-Akt/Total Akt (Mean ± SD) |
| 0 | 1.00 ± 0.08 |
| 30 | 0.65 ± 0.07 |
| 60 | 0.42 ± 0.05 |
| 120 | 0.25 ± 0.04 |
| 240 | 0.28 ± 0.06 |
Visualizations
Caption: EphA2 signaling pathway and point of inhibition.
Caption: Workflow for optimizing antagonist incubation time.
References
- 1. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships and mechanism of action of Eph-ephrin antagonists: interaction of cholanic acid with the EphA2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the In Vitro Efficacy of EphA2 Antagonists Using Surface Plasmon Resonance (SPR): A Comparative Guide
The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is a pivotal player in a multitude of cellular processes. Its dysregulation is frequently implicated in the progression of various cancers, making it a prime target for therapeutic intervention. The development of small molecule antagonists that can modulate EphA2 activity is a key focus in oncological research. This guide provides a comparative analysis of the in vitro efficacy of selected EphA2 antagonists, with a special emphasis on the validation of their binding affinity using Surface Plasmon Resonance (SPR). This information is intended for researchers, scientists, and drug development professionals actively engaged in this field.
Comparative Analysis of EphA2 Antagonists
The in vitro efficacy of an EphA2 antagonist is determined by its ability to bind to the receptor and modulate its signaling pathways. SPR is a powerful, label-free technique used to quantify the binding kinetics and affinity between a ligand (the antagonist) and an analyte (the EphA2 receptor). The dissociation constant (K D ), a key parameter derived from SPR analysis, is a measure of the binding affinity, with lower K D values indicating a stronger interaction.
Below is a summary of the binding affinities of several EphA2 antagonists as determined by SPR, alongside their observed in vitro effects.
| Antagonist | Chemical Class | SPR-Derived K D for EphA2 | In Vitro Effects |
| UniPR1447 | L-β-homoamino acid conjugate of 3β-hydroxy Δ 5 -cholenic acid | 3.4 ± 1.7 µM[1][2] | Prevents EphA2-ephrin-A1 binding[1][2]. |
| UniPR1449 | L-β-homoamino acid conjugate of 3β-hydroxy Δ 5 -cholenic acid | 3.8 ± 2.4 µM[1] | Prevents EphA2-ephrin-A1 binding. |
| ALW-II-41-27 | ATP-competitive small-molecule inhibitor | Not explicitly found in search results | Reduces tumor cell viability and induces apoptosis in NSCLC cells. Reduces specific lysis of endometrial tumor cells by Vδ1 T cells. |
| Doxazosin | Quinazoline compound | µM affinity (specific K D not stated) | Induces EphA2 phosphorylation and inhibits tumor cell migration. |
| AJ201 | Bicyclic peptide | 0.2 nM (human EphA2), 0.6 nM (mouse EphA2) | Strong binding affinity to EphA2. |
Experimental Protocols
A robust and well-defined experimental protocol is crucial for obtaining reliable and reproducible SPR data. Below is a generalized protocol for validating the binding of a small molecule antagonist to the EphA2 receptor.
Surface Plasmon Resonance (SPR) Protocol for EphA2-Antagonist Interaction Analysis
-
Immobilization of EphA2 Receptor:
-
The recombinant EphA2 protein (e.g., EphA2-Fc chimera) is immobilized on the surface of an SPR sensor chip (e.g., a CM5 sensor chip).
-
Standard amine coupling chemistry is typically used for immobilization. This involves activating the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the injection of the EphA2 protein solution.
-
The remaining activated groups on the surface are then deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of increasing concentrations of the small molecule antagonist (the analyte) are prepared in a suitable running buffer (e.g., PBS with 0.05% surfactant P20 and 5% DMSO).
-
The antagonist solutions are injected over the immobilized EphA2 surface for a defined period (association phase), followed by an injection of running buffer alone to monitor the dissociation of the complex (dissociation phase).
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed to determine the kinetic parameters, including the association rate constant (k a ) and the dissociation rate constant (k d ).
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k d to k a (K D = k d /k a ).
-
Alternatively, for interactions that reach a steady-state, the K D can be determined by plotting the equilibrium binding response against the antagonist concentration and fitting the data to a 1:1 binding model.
-
Visualizing Key Processes
EphA2 Signaling Pathway
The EphA2 receptor can signal through two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. Understanding these pathways is crucial for interpreting the effects of EphA2 antagonists.
Caption: EphA2 signaling can be either tumor-suppressive or pro-tumorigenic.
SPR Experimental Workflow
The following diagram illustrates the key steps involved in a typical SPR experiment for validating the binding of an EphA2 antagonist.
Caption: Workflow for SPR-based analysis of EphA2-antagonist binding.
References
Comparative Analysis of EphA2 Antagonists: A Detailed Guide to EphA2 Antagonist 1 and ALW-II-41-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent EphA2 receptor antagonists: EphA2 antagonist 1 and ALW-II-41-27. The objective is to furnish researchers with the necessary information to make informed decisions regarding the selection and application of these compounds in preclinical research. This analysis is based on publicly available experimental data.
Overview and Mechanism of Action
Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that is frequently overexpressed in a wide range of cancers, playing a crucial role in tumor progression, angiogenesis, and metastasis. Consequently, it has emerged as a significant target for cancer therapy. Both this compound and ALW-II-41-27 are small molecule inhibitors designed to modulate EphA2 activity, albeit through different mechanisms and with varying specificity profiles.
This compound is a bile acid conjugate, specifically an amino acid conjugate of lithocholic acid. It functions as a competitive antagonist, interfering with the binding of the ephrin-A1 ligand to the EphA2 receptor. This blockade inhibits the subsequent autophosphorylation and activation of the receptor.
ALW-II-41-27 is a potent, ATP-competitive multi-kinase inhibitor with high affinity for the EphA2 kinase domain. By binding to the ATP pocket, it directly inhibits the catalytic activity of the receptor, thereby preventing downstream signaling. Its broader kinase inhibition profile may offer advantages in certain contexts but also necessitates careful consideration of off-target effects.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and ALW-II-41-27, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency
| Parameter | This compound | ALW-II-41-27 | Reference |
| Target | EphA2 Ligand Binding Domain | EphA2 Kinase Domain | - |
| Mechanism | Competitive Antagonist | ATP-Competitive Inhibitor | - |
| IC50 (EphA2 Phosphorylation) | 79 µM (in PC-3 cells) | Not explicitly reported, but potent inhibition observed at nanomolar concentrations. | [1] |
| Kd (EphA2) | Not Reported | 12 nM | [2] |
| IC50 (EphA2 Kinase Activity) | Not applicable (does not directly inhibit kinase activity) | 11 nM (for EphA2) | [3][4] |
Table 2: Cellular Activity
| Assay | Cell Line | This compound | ALW-II-41-27 | Reference |
| Inhibition of Cell Proliferation | Various Cancer Cell Lines | Data not available | Effective at concentrations ranging from 200 nM to 1 µM.[5] | |
| Inhibition of Cell Migration | Various Cancer Cell Lines | Data not available | Significant inhibition observed at concentrations around 1 µM. | |
| Inhibition of Cell Invasion | Various Cancer Cell Lines | Data not available | Significant inhibition observed at concentrations around 1 µM. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
EphA2 Phosphorylation Inhibition Assay (for this compound)
This assay quantifies the ability of an antagonist to inhibit the ligand-induced phosphorylation of the EphA2 receptor in a cellular context.
-
Cell Culture: PC-3 (human prostate cancer) cells are cultured in appropriate media until they reach 80-90% confluency.
-
Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal receptor activation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for 20 minutes.
-
Ligand Stimulation: Ephrin-A1-Fc is added to the culture medium to a final concentration of 0.5 µg/mL and incubated for an additional 20 minutes to stimulate EphA2 phosphorylation.
-
Cell Lysis: The cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: A sandwich ELISA is performed. An anti-EphA2 antibody is used for capture, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is used for detection. The signal is developed using a chemiluminescent substrate and measured with a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of EphA2 phosphorylation against the log concentration of the antagonist.
Kinase Inhibition Assay (for ALW-II-41-27)
This in vitro assay measures the direct inhibitory effect of a compound on the kinase activity of the EphA2 receptor.
-
Reagents: Recombinant human EphA2 kinase domain, a suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound (ALW-II-41-27).
-
Reaction Setup: The kinase reaction is set up in a multi-well plate containing the EphA2 enzyme, the substrate, and varying concentrations of ALW-II-41-27 in a kinase reaction buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase activity inhibition against the log concentration of ALW-II-41-27.
Cell Viability Assay (for ALW-II-41-27)
This assay assesses the effect of the compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., HeLa, CaSki) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of ALW-II-41-27 (e.g., 200 nM, 600 nM, 1000 nM) for various time points (e.g., 24, 48, 72 hours).
-
MTT or CCK-8 Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for 2-4 hours.
-
Signal Measurement: The resulting formazan (B1609692) crystals (in the case of MTT) are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). For CCK-8, the absorbance is measured directly.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Wound Healing (Scratch) Assay (for ALW-II-41-27)
This assay evaluates the effect of the compound on cell migration.
-
Cell Monolayer: Cells are grown to a confluent monolayer in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.
-
Compound Treatment: The cells are washed to remove detached cells, and fresh medium containing different concentrations of ALW-II-41-27 is added.
-
Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between treated and untreated cells.
Transwell Invasion Assay (for ALW-II-41-27)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a layer of Matrigel or a similar basement membrane extract.
-
Cell Seeding: Cells, pre-treated with ALW-II-41-27 or a vehicle control, are seeded in the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of invading cells is compared between the treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the EphA2 signaling pathway and a typical experimental workflow.
Conclusion
Both this compound and ALW-II-41-27 represent valuable tools for investigating the role of EphA2 in cancer biology.
-
This compound , as a competitive antagonist of the ligand-binding domain, is a suitable tool for studying the effects of blocking the Ephrin-EphA2 interaction specifically. Its mechanism of action is more targeted to the initial step of receptor activation.
-
ALW-II-41-27 is a highly potent inhibitor of the EphA2 kinase domain. Its nanomolar efficacy makes it a strong candidate for in vitro and in vivo studies where potent and sustained inhibition of EphA2 catalytic activity is desired. However, its multi-kinase inhibitor profile requires careful consideration and appropriate control experiments to delineate the specific effects of EphA2 inhibition from potential off-target effects.
The choice between these two antagonists will ultimately depend on the specific research question, the experimental system, and the desired mode of EphA2 inhibition. This guide provides the foundational data and protocols to aid in this selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ALW-II-41-27, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Tumor Efficacy of EphA2 Antagonists in Orthotopic Cancer Models: A Comparative Guide
The EphA2 receptor tyrosine kinase has emerged as a critical player in tumor progression and metastasis, making it a compelling target for novel cancer therapeutics. Its dual role in both promoting and suppressing tumor growth, dependent on the signaling pathway activated, has led to the development of various antagonistic strategies. This guide provides a comparative analysis of the anti-tumor activity of a representative EphA2 antagonist, referred to here as "EphA2 Antagonist 1," and other key alternatives, with a focus on their performance in clinically relevant orthotopic models. The data presented is intended for researchers, scientists, and drug development professionals to inform preclinical study design and therapeutic strategy.
Comparative Efficacy of EphA2 Antagonists in Orthotopic Models
The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of different classes of EphA2 antagonists in various orthotopic cancer models.
Table 1: Small Molecule Inhibitors
| Antagonist | Cancer Model | Animal Model | Key Efficacy Endpoints | Results |
| ALW-II-41-27 | Non-Small Cell Lung Cancer (NSCLC) | Xenograft | Tumor Growth Inhibition | Induced tumor regression in human NSCLC xenografts.[1] |
| Cervical Cancer | In vitro | Cell Proliferation, Migration, Invasion | Inhibited proliferation, migration, and invasion of cervical cancer cells.[2] | |
| Doxazosin (B1670899) | Prostate Cancer | Orthotopic Xenograft | Metastasis, Survival | Reduced distal metastasis of human prostate cancer cells and prolonged survival in recipient mice.[3][4] A 15-year single-institution study suggested that doxazosin use was associated with a significantly decreased rate of prostate cancer metastasis.[5] |
Table 2: Monoclonal Antibodies and Antibody-Drug Conjugates (ADCs)
| Antagonist | Cancer Model | Animal Model | Key Efficacy Endpoints | Results |
| MEDI-547 (ADC) | Endometrial Cancer | Orthotopic Xenograft | Tumor Growth Inhibition, Metastasis | Resulted in 86% to 88% growth inhibition in orthotopic models and a lower incidence of distant metastasis. |
| IgG28 (Antagonistic Ab) | Pancreatic Cancer | Orthotopic Xenograft | Tumor Progression, Metastasis, Angiogenesis | Inhibited tumor progression and metastasis formation; caused decreased tumor vascularization. |
| IgG25 (Agonistic Ab) | Pancreatic Cancer | Orthotopic Xenograft | Tumor Progression, Metastasis, Receptor Levels | Showed strong antitumor and antimetastatic efficacy; caused a strong decrease in EphA2 receptor levels (70% on average). |
Understanding EphA2 Signaling in Cancer
EphA2 signaling is complex, with two distinct pathways that can have opposing effects on tumor biology. The efficacy of an EphA2 antagonist is dependent on which of these pathways it modulates.
-
Canonical (Ligand-Dependent) Signaling: Typically initiated by the binding of its ligand, ephrin-A1, this pathway is generally considered to be tumor-suppressive. It leads to the internalization and degradation of the EphA2 receptor, thereby reducing its overall levels on the cell surface.
-
Non-Canonical (Ligand-Independent) Signaling: In many cancers, EphA2 is overexpressed and can signal independently of ephrin-A1. This pathway is oncogenic, promoting cell proliferation, migration, invasion, and metastasis.
Experimental Protocols for Orthotopic Models
The establishment of a robust and reproducible orthotopic model is crucial for the accurate evaluation of therapeutic efficacy. Below are generalized protocols for several common cancer types.
General Experimental Workflow
The following diagram outlines the typical workflow for assessing the efficacy of an EphA2 antagonist in an orthotopic mouse model.
Orthotopic Pancreatic Cancer Model
-
Cell Line: Human pancreatic cancer cells (e.g., AsPC-1, MIA PaCa-2) often tagged with luciferase for in vivo imaging.
-
Animal Model: Athymic nude mice.
-
Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the left upper quadrant of the abdomen to expose the spleen and pancreas.
-
Inject approximately 1 x 10^6 cells in 20-50 µL of a 1:1 mixture of media and Matrigel into the tail of the pancreas.
-
Suture the abdominal wall and close the skin with wound clips.
-
-
Monitoring: Tumor growth can be monitored via bioluminescence imaging or ultrasound.
Orthotopic Breast Cancer Model
-
Cell Line: Human or murine breast cancer cells (e.g., MDA-MB-231, 4T1).
-
Animal Model: Immunocompromised (for human cells) or immunocompetent (for murine cells) mice.
-
Procedure:
-
Anesthetize the mouse.
-
Inject approximately 1 x 10^5 to 2 x 10^6 cells in 25-50 µL of PBS or media into the fourth mammary fat pad.
-
The needle is inserted near the nipple and advanced into the fat pad before injecting the cell suspension.
-
-
Monitoring: Tumor growth is typically monitored by caliper measurements.
Orthotopic Glioblastoma Model
-
Cell Line: Human glioblastoma cells (e.g., U87).
-
Animal Model: Immunocompromised mice.
-
Procedure:
-
Anesthetize the mouse and place it in a stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates.
-
Slowly inject approximately 1 x 10^5 cells in 2-5 µL of media into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp.
-
-
Monitoring: Tumor growth is monitored by MRI or bioluminescence imaging. Survival is a key endpoint.
Orthotopic Lung Cancer Model
-
Cell Line: Human or murine lung cancer cells (e.g., A549, Lewis Lung Carcinoma).
-
Animal Model: Immunocompromised or immunocompetent mice, respectively.
-
Procedure:
-
Anesthetize the mouse.
-
Perform a small incision in the chest wall to expose the lung.
-
Inject approximately 1 x 10^6 cells in 20-30 µL of media/Matrigel directly into the lung parenchyma.
-
Close the chest wall and skin.
-
-
Monitoring: Tumor growth and metastasis can be monitored by bioluminescence imaging, micro-CT, or histological analysis at the endpoint.
Conclusion
The preclinical data available for various EphA2 antagonists demonstrate promising anti-tumor activity in orthotopic models across a range of cancer types. Small molecule inhibitors like doxazosin have shown efficacy in reducing metastasis and prolonging survival, while antibody-based approaches such as MEDI-547 and IgG28 have demonstrated significant tumor growth inhibition. The choice of antagonist and the specific cancer type are critical factors influencing therapeutic outcomes. The provided experimental protocols and workflow diagrams offer a foundational framework for designing and executing robust preclinical studies to further evaluate the therapeutic potential of novel EphA2-targeting agents. Future research should focus on direct, head-to-head comparisons of these antagonists in standardized orthotopic models to better delineate their relative efficacy and mechanisms of action.
References
- 1. Therapy of pancreatic cancer via an EphA2 receptor-targeted delivery of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate Cancer Metastases Are Strongly Inhibited by Agonistic Epha2 Ligands in an Orthotopic Mouse Model [mdpi.com]
- 3. Tumor Volume Decrease at 8 weeks is Associated with Longer Survival in EGFR-mutant Advanced Non-Small-Cell Lung Cancer Patients treated with EGFR Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule EphA2 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, the EphA2 receptor tyrosine kinase has emerged as a critical target in oncology. This guide provides a head-to-head comparison of prominent small molecule inhibitors of EphA2, supported by experimental data to aid in the selection of compounds for further investigation.
EphA2 is a receptor tyrosine kinase that is frequently overexpressed in a wide array of solid tumors, and its expression often correlates with poor prognosis and advanced disease. While EphA2's canonical, ligand-dependent signaling can have tumor-suppressive functions, its ligand-independent, non-canonical signaling is associated with increased cell proliferation, migration, and invasion. Small molecule inhibitors targeting the kinase domain of EphA2 aim to abrogate its oncogenic signaling. This guide offers a comparative analysis of several key inhibitors, presenting their biochemical and cellular activities, alongside detailed experimental protocols for their evaluation.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected small molecule EphA2 inhibitors.
Table 1: Biochemical Activity of Small Molecule EphA2 Inhibitors
| Inhibitor | Type | Target | Kd (nM) | Enzymatic IC50 (nM) |
| ALW-II-41-27 | Type II Kinase Inhibitor | EphA2 | 12 | 11[1] |
| Dasatinib | Multi-kinase Inhibitor | EphA2, Src family, etc. | - | 17 |
| Ponatinib | Multi-kinase Inhibitor | EphA2, BCR-ABL, etc. | - | - |
| Bosutinib | Multi-kinase Inhibitor | EphA2, Src, Abl, etc. | - | - |
| UniPR1447 | EphA2/EphB2 Antagonist | EphA2 | 3400 ± 1700 | Ki = 1400[2][3][4] |
Table 2: Cellular Activity of Small Molecule EphA2 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular IC50 / EC50 | Reference |
| ALW-II-41-27 | NSCLC cell lines | Cell Viability (MTT) | Dose-dependent decrease | [1] |
| Dasatinib | Pancreatic cancer cell lines | EphA2 Phosphorylation | Dose-dependent inhibition | |
| Dasatinib | HEK293 | NanoBRET Target Engagement | 2.528 nM | |
| UniPR1331 | - | EphA2-ephrin-A1 Binding (ELISA) | 2.6 µM | |
| UniPR1447 | - | EphA2-ephrin-A1 Binding (ELISA) | 6.6 µM |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the EphA2 signaling pathway, a typical experimental workflow for evaluating inhibitors, and the logical framework of this comparison.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the comparison of small molecule EphA2 inhibitors.
In Vitro EphA2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EphA2 kinase domain.
-
Materials:
-
Recombinant human EphA2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing the recombinant EphA2 kinase and the Poly(Glu,Tyr) substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for EphA2) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating further.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software (e.g., GraphPad Prism).
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of EphA2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line with known EphA2 expression (e.g., PC-3, A375, H358)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ values.
-
In Vivo Tumor Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of an EphA2 inhibitor.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line with high EphA2 expression
-
Sterile PBS and Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers, immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
-
References
- 1. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the pharmacodynamics of various EphA2 antagonists
A comparative analysis of the pharmacodynamics of various antagonists targeting the EphA2 receptor reveals a diverse landscape of therapeutic strategies, each with distinct mechanisms of action and efficacy profiles. This guide provides a detailed comparison of these agents, supported by experimental data, to aid researchers and drug development professionals in this field.
The Erythropoietin-producing hepatocellular A2 (EphA2) receptor, a member of the largest family of receptor tyrosine kinases (RTKs), is a critical regulator of various physiological processes.[1][2] However, its overexpression in numerous cancers, including breast, lung, prostate, and pancreatic cancer, is linked to tumor progression, metastasis, and poor prognosis, making it an attractive therapeutic target.[2][3] EphA2 signaling is complex, operating through two main pathways: a canonical, ligand-dependent pathway that is generally tumor-suppressive, and a non-canonical, ligand-independent pathway that promotes oncogenesis.[3] Antagonists have been developed to inhibit one or both of these pathways through various mechanisms.
Mechanisms of EphA2 Antagonism
EphA2 antagonists can be broadly categorized based on their mechanism of action:
-
Small Molecule Inhibitors: These are subdivided into:
-
Kinase Inhibitors: ATP-competitive molecules that block the intracellular kinase domain, inhibiting downstream signaling.
-
Protein-Protein Interaction (PPI) Inhibitors: These agents target the extracellular ligand-binding domain (LBD), preventing the interaction between EphA2 and its ephrin ligands.
-
-
Monoclonal Antibodies (mAbs): These biologics target the extracellular domain of EphA2. They can mimic the natural ligand (ephrin-A1), inducing receptor internalization and degradation, thereby downregulating both canonical and non-canonical signaling. Some are developed as Antibody-Drug Conjugates (ADCs) to deliver cytotoxic agents directly to EphA2-expressing tumor cells.
-
Peptide-Based Agents: Short peptides can be designed to bind to the EphA2 LBD. While monomeric forms often act as antagonists, dimeric versions can function as agonists, promoting receptor degradation.
-
Decoy Receptors: Soluble forms of the EphA2 receptor (e.g., EphA2-Fc) act as decoys, binding to ephrin ligands and preventing them from activating the endogenous receptor.
-
Gene Silencing Technologies: Approaches like small interfering RNAs (siRNAs) are used in preclinical studies to suppress EphA2 expression directly, thus inhibiting its function.
Comparative Pharmacodynamic Data
The efficacy of various EphA2 antagonists has been quantified using several key pharmacodynamic parameters, including binding affinity (Kd or Ki) and inhibitory concentrations (IC50).
Table 1: Binding Affinity and Potency of Small Molecule EphA2 Antagonists
| Compound Class | Compound | Target | Assay Type | Parameter | Value | Reference(s) |
| Kinase Inhibitor | ALW-II-41-27 | EphA2 Kinase Domain | In vitro Kinase Assay | IC50 | 11 nM | |
| PPI Inhibitor | Targefrin | EphA2 LBD | Isothermal Titration Calorimetry (ITC) | Kd | 21.7 ± 1.2 nM | |
| EphA2 LBD | Biochemical Displacement Assay | IC50 | 10.8 nM | |||
| PPI Inhibitor | Cholanic Acid | EphA2 LBD | EphA2-ephrin-A1 Interaction Assay | Ki | 5.1 ± 1.4 µM | |
| EphA2 Phosphorylation | Cell-based Assay | IC50 | 12 µM | |||
| PPI Inhibitor | Lithocholic Acid | EphA2 Phosphorylation | Cell-based Assay | IC50 | 46 µM | |
| PPI Inhibitor | UniPR1331 | EphA2-ephrin-A1 Binding | ELISA-based Displacement Assay | IC50 | 2.6 µM | |
| PPI Inhibitor | UniPR1447 | EphA2-ephrin-A1 Binding | ELISA-based Displacement Assay | IC50 | 6.6 µM | |
| EphA2 Binding | Displacement Assay | Ki | 1.4 µM |
Table 2: Preclinical Efficacy of Other EphA2 Antagonists
| Antagonist Type | Antagonist | Model System | Observed Effect | Reference(s) |
| Decoy Receptor | EphA2/Fc | Rat Aortic Ring Assay | 76% inhibition of microvessel formation at 5 µg/mL. | |
| Porcine Endothelial Cell Matrigel Plug Assay | 81% inhibition of neovascularization. | |||
| Pancreatic Tumor Xenograft | Strong inhibition of tumor growth and metastasis. | |||
| Monoclonal Antibody | DS-8895a | Phase I Clinical Trial (Advanced Solid Tumors) | Investigated safety, tolerability, and pharmacokinetics. | |
| Peptide-Drug Conjugate | dYNH-PTX | Prostate and Renal Cancer Xenografts | Significantly reduced tumor volume. |
Signaling Pathways and Visualization
EphA2's dual role in cancer is dictated by its signaling pathways. Antagonists are designed to inhibit the oncogenic non-canonical pathway or, in some cases, promote the tumor-suppressive canonical pathway leading to receptor degradation.
References
Assessing the Selectivity of EphA2 Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the selectivity of a representative EphA2 antagonist, Dasatinib, against a panel of other well-known kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide serves as a valuable resource for assessing the specificity of kinase-targeted therapies.
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, is a critical signaling protein involved in a myriad of cellular processes, including cell proliferation, migration, and adhesion.[1] Its overexpression in numerous cancers has made it an attractive target for therapeutic intervention.[2] Kinase inhibitors targeting EphA2, such as Dasatinib, have shown promise in preclinical and clinical settings. However, as with all kinase inhibitors, off-target effects can lead to toxicity and limit therapeutic efficacy. Therefore, a thorough assessment of an inhibitor's selectivity across the human kinome is a crucial step in its development.
This guide focuses on Dasatinib as a representative EphA2 antagonist due to the availability of extensive public data on its kinase selectivity. Dasatinib is a multi-kinase inhibitor known to potently inhibit the BCR-ABL fusion protein and SRC family kinases, in addition to EphA2. Its broad activity profile provides an excellent case study for the importance of understanding inhibitor selectivity. We will compare its performance against a selection of other widely studied kinase inhibitors:
-
Gefitinib (B1684475) and Erlotinib: Inhibitors of the Epidermal Growth Factor Receptor (EGFR).
-
Sunitinib (B231) and Sorafenib: Multi-kinase inhibitors targeting VEGFR, PDGFR, and other kinases.
-
Staurosporine: A broad-spectrum, non-selective kinase inhibitor often used as a control.
Through a detailed examination of their respective kinase inhibition profiles, this guide aims to provide a clear and objective comparison to aid in the evaluation of current and future EphA2-targeted therapies.
Comparative Kinase Selectivity Data
The following table summarizes the dissociation constants (Kd) of Dasatinib and the comparator kinase inhibitors against a panel of selected kinases. The data is compiled from the DiscoveRx KINOMEscan® platform, providing a standardized basis for comparison. Lower Kd values indicate a higher binding affinity and therefore greater potency.
| Kinase | Dasatinib (Kd, nM) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) | Sunitinib (Kd, nM) | Sorafenib (Kd, nM) | Staurosporine (Kd, nM) |
| EphA2 | 3.7 | >10,000 | >10,000 | 1,100 | 41 | 1.8 |
| ABL1 | 0.6 | 3,400 | >10,000 | 2,800 | 1,700 | 2.2 |
| SRC | 0.8 | >10,000 | >10,000 | 160 | 3,100 | 0.6 |
| EGFR | 30 | 0.5 | 1 | 10,000 | 2,600 | 20 |
| VEGFR2 | 82 | >10,000 | >10,000 | 2 | 90 | 7.9 |
| PDGFRβ | 28 | >10,000 | >10,000 | 2 | 57 | 12 |
| c-KIT | 11 | >10,000 | >10,000 | 8 | 58 | 6.3 |
| p38α (MAPK14) | 320 | >10,000 | >10,000 | 6,300 | 5,000 | 3.4 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and the LINCS Data Portal, originating from DiscoveRx KINOMEscan® assays.[3][4][5]
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical component of drug discovery and development. Below is a detailed methodology for a widely used approach, the KINOMEscan® competition binding assay, which provides a quantitative measure of inhibitor-kinase interactions.
KINOMEscan® Competition Binding Assay Protocol
Objective: To determine the dissociation constants (Kd) of a test compound against a large panel of human kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher affinity of the compound for the kinase.
Materials:
-
DNA-tagged recombinant human kinases
-
Streptavidin-coated magnetic beads
-
Immobilized, active-site directed ligand
-
Test compound (e.g., EphA2 antagonist)
-
Assay buffer (proprietary)
-
Wash buffer (proprietary)
-
qPCR reagents
Procedure:
-
Preparation of Kinase-Ligand Complex: DNA-tagged kinases are incubated with the immobilized ligand, which is coupled to streptavidin-coated magnetic beads.
-
Compound Incubation: The test compound is added to the kinase-ligand complex at various concentrations (typically an 11-point, 3-fold serial dilution). A DMSO control (vehicle) is also included.
-
Competition Binding: The mixture is incubated to allow the test compound to compete with the immobilized ligand for binding to the kinase active site.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the beads is measured for each concentration of the test compound and compared to the DMSO control. The data is then used to calculate the dissociation constant (Kd) for each kinase-compound interaction by fitting to a sigmoidal dose-response curve.
Visualizing Biological Context and Experimental Design
To better understand the biological context of EphA2 inhibition and the experimental workflow for assessing selectivity, the following diagrams are provided.
Caption: EphA2 signaling pathway and point of inhibition.
Caption: Workflow for kinase selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. gefitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating EphA2 as the Primary Target of EphA2 Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "EphA2 antagonist 1" with other known EphA2 inhibitors, offering supporting experimental data to validate EphA2 as its primary target. The information is presented to aid in the evaluation and potential application of this antagonist in research and drug development.
Executive Summary
Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that is frequently overexpressed in a wide range of cancers, making it a compelling target for therapeutic intervention.[1] "this compound," a bile acid conjugate, has emerged as a potential inhibitor of EphA2 signaling.[2] This guide delves into the experimental validation of EphA2 as the principal target of this antagonist by comparing its performance with other well-characterized EphA2 inhibitors. Quantitative data from key assays are presented, alongside detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Comparative Performance of EphA2 Antagonists
To objectively assess the efficacy and specificity of "this compound," its performance metrics have been compared with those of other known EphA2 antagonists. The data below is compiled from various in vitro assays that are standard in the field for characterizing receptor-ligand interactions and enzyme inhibition.
Note on "this compound": Publicly available information identifies "this compound" as a bile acid conjugate and references a study on amino acid conjugates of lithocholic acid.[2] For the purpose of this guide, we will use the data for the most potent L-Tryptophan conjugate of lithocholic acid (also referred to as compound 20 or PCM126) as a representative for "this compound," as it aligns with the available description.
Table 1: Comparison of Binding Affinity and Inhibitory Potency of EphA2 Antagonists
| Compound | Type | Assay | IC50 (µM) | Ki (µM) | Reference |
| This compound (as L-Trp-lithocholic acid) | Small Molecule (Bile Acid Conjugate) | EphA2-ephrinA1 Binding (ELISA) | - | - | [3] |
| EphA2 Phosphorylation | 12 | - | [3] | ||
| Lithocholic Acid | Small Molecule (Bile Acid) | EphA2-ephrinA1 Binding (ELISA) | - | 49 | [3] |
| EphA2 Phosphorylation | 46 - 66 | - | [3] | ||
| Dasatinib | Small Molecule (Multi-kinase inhibitor) | EphA2 Kinase Activity | 0.017 | - | [4] |
| ALW-II-41-27 | Small Molecule (Kinase inhibitor) | EphA2 Kinase Activity | 0.011 | - | [5] |
| GW4064 | Small Molecule | EphA2-ephrinA1 Binding | Micromolar range | - | [6] |
| UniPR129 | Small Molecule (Bile Acid Conjugate) | EphA2-ephrinA1 Binding (ELISA) | 0.945 | 0.370 | [5] |
| EphA2 Phosphorylation | 26.3 | - | [7] | ||
| UniPR1331 | Small Molecule (Bile Acid Conjugate) | EphA2-ephrinA1 Binding (ELISA) | 2.6 | - | [8] |
Experimental Validation: Methodologies and Workflows
The validation of EphA2 as the primary target of an antagonist relies on a series of well-defined experiments. Below are detailed protocols for key assays used to characterize EphA2 inhibitors.
EphA2 Signaling Pathway
The following diagram illustrates the canonical EphA2 signaling pathway, which is initiated by the binding of its ligand, ephrin-A1. This interaction leads to receptor phosphorylation and downstream signaling events that can influence cell adhesion, migration, and proliferation.[3][9] Antagonists typically act by blocking this initial ligand-receptor interaction.
Caption: EphA2 signaling pathway and antagonist interaction.
Experimental Workflow for Antagonist Validation
The process of validating a compound as a specific EphA2 antagonist involves a multi-step workflow, starting from initial binding assays to more complex cellular function assays.
Caption: Workflow for validating an EphA2 antagonist.
Detailed Experimental Protocols
EphA2-ephrinA1 Binding Assay (ELISA-based)
This assay quantitatively determines the ability of a compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.
Materials:
-
96-well high-binding microplate
-
Recombinant human EphA2-Fc chimera protein
-
Recombinant human ephrin-A1-Fc chimera protein, biotinylated
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Test compounds (EphA2 antagonists)
-
Plate reader
Procedure:
-
Coat the 96-well plate with EphA2-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by incubating with assay buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the test compound to the wells.
-
Add a fixed concentration of biotinylated ephrin-A1-Fc (predetermined to be in the linear range of the binding curve) to all wells except the blank.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the antagonist.
In Vitro EphA2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of EphA2.
Materials:
-
Recombinant active EphA2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound, EphA2 kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[10]
Cellular EphA2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an antagonist to inhibit ligand-induced EphA2 phosphorylation in a cellular context.
Materials:
-
EphA2-expressing cells (e.g., PC-3, HCT116)
-
Cell culture medium
-
Recombinant ephrin-A1-Fc
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2 (total), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated EphA2 to total EphA2.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of an EphA2 antagonist on the migratory capacity of cells.
Materials:
-
EphA2-expressing cells
-
Cell culture medium
-
12-well plates
-
Sterile 200 µL pipette tip
-
Test compounds
-
Microscope with a camera
Procedure:
-
Seed cells in a 12-well plate and grow them to a confluent monolayer.[1]
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[11][12]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Compare the migration rate of cells treated with the antagonist to the control.
Conclusion
The validation of "this compound" as a primary and specific inhibitor of EphA2 requires a systematic approach employing a combination of biochemical and cell-based assays. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a framework for researchers to assess its potential. The performance of "this compound," represented by the potent lithocholic acid conjugate, demonstrates its ability to effectively inhibit EphA2 signaling at micromolar concentrations. Further investigation into its selectivity profile and in vivo efficacy will be crucial for its continued development as a potential therapeutic agent.
References
- 1. clyte.tech [clyte.tech]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting EphA2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Characterization of Monomeric EphrinA1 Binding Site to EphA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. UniPR129 is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The EphA2 Receptor and EphrinA1 Ligand in Solid Tumors: Function and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
- 12. med.virginia.edu [med.virginia.edu]
Cross-Validation of EphA2 Antagonist Effects in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The EphA2 receptor tyrosine kinase is a compelling target in oncology due to its frequent overexpression in a wide array of solid tumors and its association with poor prognosis.[1][2] This guide provides a comparative analysis of the preclinical and clinical efficacy of "EphA2 Antagonist 1," a representative EphA2 inhibitor, across different cancer types. We present a cross-validation of its effects against alternative EphA2-targeting strategies, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
EphA2 Signaling: A Dual Role in Cancer
EphA2 signaling is complex, exhibiting a dual, context-dependent role in cancer progression. The canonical, ligand-dependent pathway, activated by its ephrin-A1 ligand, typically leads to tumor-suppressive effects such as receptor internalization, degradation, and inhibition of cell growth.[3][4] Conversely, the non-canonical, ligand-independent pathway, prevalent in many cancers with high EphA2 expression and low ligand availability, promotes oncogenic activities including increased cell proliferation, migration, and invasion.[5] EphA2 antagonists are primarily designed to inhibit this oncogenic signaling.
Comparative Efficacy of EphA2 Antagonists
To provide a comprehensive overview, "this compound" is benchmarked against other known EphA2 inhibitors, including the small molecule inhibitor ALW-II-41-27 and the multi-kinase inhibitor Dasatinib , which also targets EphA2. Additionally, data from the antibody-drug conjugate MEDI-547 is included to represent a different therapeutic modality.
In Vitro Efficacy Across Cancer Cell Lines
The following table summarizes the in vitro activity of various EphA2 antagonists on cancer cell viability and proliferation.
| Cancer Type | Cell Line | EphA2 Antagonist | Efficacy Metric | Result | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H358 | ALW-II-41-27 | IC50 | Dose-dependent reduction in viability | |
| Erlotinib-resistant | ALW-II-41-27 | Cell Viability | Decreased survival and proliferation | ||
| Pancreatic Cancer | BxPC-3 | Dasatinib | EphA2 Phosphorylation | Inhibition | |
| ASPC-1 | EphA2/Fc Soluble Receptor | Tumor Growth | ~50% inhibition vs. control | ||
| Cervical Cancer | CaSki, HeLa | ALW-II-41-27 | Proliferation, Migration, Invasion | Inhibition | |
| Uterine Cancer | SKUT-2 (EphA2+) | Dasatinib | IC50 | 0.03 µM | |
| SPEC-2 (EphA2-) | Dasatinib | IC50 | 17.9 µM | ||
| Endometrial Cancer | Hec-1A, Ishikawa | MEDI-547 | Cell Viability, Apoptosis | Increased apoptosis | |
| Colorectal Cancer | HCT15, SW48-CR | ALW-II-41-27 + Cetuximab | Proliferation | Synergistic inhibition | |
| Melanoma | A375 | SHM16 (agonistic mAb) | Migration, Invasion | Suppression |
In Vivo Efficacy in Xenograft Models
The antitumor activity of EphA2 antagonists has been validated in various preclinical xenograft models.
| Cancer Type | Model | EphA2 Antagonist | Treatment Regimen | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H358 xenograft | ALW-II-41-27 | 15 mg/kg, i.p., twice daily | Significant tumor growth inhibition | |
| H358 xenograft | ALW-II-41-27 | 30 mg/kg, i.p., twice daily for 5 days | Tumor regression | ||
| Pancreatic Cancer | ASPC-1 xenograft | EphA2/Fc Soluble Receptor | 30 µ g/dose , peritumorally, 3x/week for 26 days | 54% tumor growth inhibition (P < 0.001) | |
| BxPC-3 xenograft | Dasatinib | Not specified | Decreased EphA2 phosphorylation | ||
| Uterine Cancer | SKUT-2 (EphA2+) orthotopic | Dasatinib | Not specified | 79% reduction in tumor weight (p<0.01) | |
| SPEC-2 (EphA2-) orthotopic | Dasatinib | Not specified | 15% reduction in tumor weight (p>0.05) | ||
| Endometrial Cancer | Orthotopic models | MEDI-547 | Not specified | Inhibition of tumor growth | |
| Prostate Cancer | PC-3-GFP orthotopic | ephrinA1-Fc, 135H12 | 7 days | Significant reduction in metastases |
Clinical Evaluation of EphA2-Targeted Therapies
While many EphA2 antagonists are in preclinical development, some have advanced to clinical trials.
| Agent | Type | Phase | Cancer Types | Status/Key Findings | Reference |
| MEDI-547 | Antibody-Drug Conjugate | Phase I | Relapsed/refractory solid tumors | Terminated due to treatment-related bleeding and coagulation events. One patient had stable disease. | |
| Dasatinib | Multi-kinase inhibitor | Pilot Clinical Study | Advanced/recurrent endometrial cancer | Combination with paclitaxel (B517696) and carboplatin (B1684641) showed promising clinical efficacy and acceptable toxicity. | |
| BT5528 | Bicycle Toxin Conjugate | Phase I | Advanced solid tumors | Ongoing; distinct PK profile from ADCs. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings.
References
- 1. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Structure-activity relationships and mechanism of action of Eph-ephrin antagonists: interaction of cholanic acid with the EphA2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for EphA2 Antagonist 1: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of EphA2 antagonist 1 (CAS No. 1428095-28-6). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Immediate Safety and Handling:
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as a hazardous mixture.[1][2] However, it is imperative to handle all laboratory chemicals with caution. Always adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as lab coats, safety glasses, and gloves. Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[3]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided in the table below. This information is critical for understanding the substance's behavior and for making informed decisions regarding its disposal.
| Property | Value | Source |
| CAS Number | 1428095-28-6 | [1][4] |
| Molecular Formula | C27H45NO4 | |
| Molecular Weight | 447.65 g/mol | |
| Appearance | White to off-white solid | |
| Purity | 97.4% | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | |
| Hazard Classification | Not a hazardous substance or mixture |
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in accordance with all institutional, local, state, and federal regulations. The following steps provide a general guideline, but it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Waste Identification and Segregation
-
Non-Hazardous Classification: Based on the available SDS, this compound is not classified as hazardous waste.
-
Segregation: Despite its non-hazardous classification, it is best practice to segregate chemical waste from general laboratory trash to prevent accidental mixing with incompatible substances.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like gloves, weigh boats, and absorbent paper, in a designated, clearly labeled, leak-proof container. The label should include the full chemical name and a statement that it is non-hazardous waste.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Deactivation and Neutralization (Optional and Recommended)
While not strictly required for a non-hazardous substance, a deactivation step can be a good laboratory practice before disposal. As this compound is a bile acid conjugate, its degradation can be influenced by conditions that affect similar biological molecules.
Note: The following is a general protocol and should be validated for this compound.
Experimental Protocol: Hydrolysis of this compound
This protocol is designed to hydrolyze the amide bond in the bile acid conjugate, reducing its biological activity.
-
For Solutions in Organic Solvents (e.g., DMSO):
-
Transfer the liquid waste to a suitable container in a fume hood.
-
Add a 1M solution of sodium hydroxide (B78521) (NaOH) to the waste solution. The volume of NaOH solution should be at least equal to the volume of the waste solution.
-
Stir the mixture at room temperature for a minimum of 24 hours to facilitate hydrolysis.
-
After incubation, check the pH of the solution. Neutralize the solution by slowly adding a 1M solution of hydrochloric acid (HCl) until the pH is between 6.0 and 8.0.
-
This neutralized solution can then be disposed of as aqueous waste, pending approval from your EHS department.
-
-
For Solid Waste:
-
Dissolve the solid this compound in a minimal amount of a suitable solvent like DMSO.
-
Follow the procedure for liquid waste as described above.
-
Step 3: Final Disposal
-
Consult EHS: Present your waste identification, segregation, and any deactivation procedures to your institution's EHS department for final approval.
-
Approved Disposal Routes: Based on EHS guidance, the final disposal route for non-hazardous chemical waste may include:
-
Sanitary Sewer: For small quantities of neutralized aqueous solutions, disposal down the drain with copious amounts of water may be permissible.
-
Regular Trash: For solid, non-hazardous waste in a sealed and clearly labeled container, disposal in the regular trash may be allowed.
-
Hazardous Waste Pickup: If your institution's policy is to treat all chemical waste as hazardous, or if the this compound has been mixed with hazardous substances, it must be disposed of through your scheduled hazardous waste pickup service.
-
EphA2 Signaling Pathway and Antagonist Action
The following diagram illustrates the canonical EphA2 signaling pathway and the mechanism of action for an EphA2 antagonist. In the canonical pathway, ligand binding (e.g., ephrin-A1) to the EphA2 receptor leads to its activation and subsequent downstream signaling that can suppress oncogenic pathways. EphA2 antagonists work by blocking this ligand-receptor interaction, thereby inhibiting the associated downstream effects.
Caption: EphA2 signaling pathway and antagonist inhibition.
References
Essential Safety and Operational Guide for Handling EphA2 Antagonist 1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with EphA2 antagonist 1. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately after handling the compound. | Provides a robust barrier against skin contact and minimizes the spread of contamination.[1][2][3] |
| Eye Protection | Chemical safety goggles should be worn at all times. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound.[1][2] |
| Body Protection | A dedicated, disposable lab coat or a lab coat made of a material that can be decontaminated should be worn. The lab coat must be removed before leaving the designated work area. | Prevents contamination of personal clothing.[1][2][4] |
| Respiratory Protection | When handling the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended.[1][4] | Minimizes the risk of inhaling fine powder particles. The specific type of respiratory protection should be determined by a thorough risk assessment of the procedure. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects the feet from potential spills.[4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential for safety and to ensure the compound's stability.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Many similar compounds are stored at -20°C.[5][6] The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Dissolving the Compound :
-
Consult the manufacturer's data sheet for solubility information. A common solvent for similar compounds is DMSO.
-
Add the solvent to the powdered compound slowly and mix gently to dissolve. This should be done in a fume hood.
-
-
Use in Experiments :
-
When adding the compound to cell cultures or other experimental systems, do so in a manner that minimizes aerosol generation.
-
Always wear the appropriate PPE as detailed in the table above.
-
Disposal Plan
All materials that come into contact with this compound should be treated as hazardous waste.
-
Solid Waste :
-
Contaminated solid waste, including gloves, disposable lab coats, weighing boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Unused solutions containing this compound and contaminated media should be collected in a labeled, sealed hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Disposal Procedure :
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocols
The following are detailed methodologies for key experiments involving EphA2 antagonists.
Protocol 1: Western Blot for EphA2 Degradation
This protocol is used to determine if treatment with an EphA2 antagonist leads to the degradation of the EphA2 receptor.
-
Cell Seeding and Treatment :
-
Plate cells (e.g., BxPC3 pancreatic cancer cells) and allow them to adhere overnight.
-
Treat the cells with the EphA2 antagonist at various concentrations and for different time points (e.g., 3, 24, 48, 72 hours).[7] Include a vehicle-treated control.
-
-
Cell Lysis :
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EphA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
-
Protocol 2: Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of an EphA2 antagonist on cancer cell migration.
-
Cell Seeding :
-
Seed cells in a 6-well plate and grow them to confluency.
-
-
Creating the "Wound" :
-
Using a sterile pipette tip, create a scratch (a "wound") in the cell monolayer.
-
-
Treatment :
-
Wash the cells with PBS to remove any detached cells.
-
Add fresh media containing the EphA2 antagonist at the desired concentration. Include a vehicle-treated control.
-
-
Imaging :
-
Capture images of the wound at the start of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
-
Analysis :
-
Measure the area of the wound at each time point for both treated and control wells.
-
The rate of cell migration can be quantified by measuring the change in the wound area over time.
-
Visualizations
Experimental Workflow
Caption: Workflow for handling this compound.
EphA2 Signaling Pathways
Caption: Canonical vs. Non-Canonical EphA2 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. pogo.ca [pogo.ca]
- 3. Epirubicin permeation of personal protective equipment can induce apoptosis in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Prostate Cancer Metastases Are Strongly Inhibited by Agonistic Epha2 Ligands in an Orthotopic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
